3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(6-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJYRJYREVBTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-37-2 | |
| Record name | 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling and Pharmacophoric Characterization of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Executive Summary
The rational design of targeted therapeutics relies heavily on the physicochemical profiling of core pharmacophores. 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a highly specialized, privileged building block characterized by a rigid 2-arylbenzoxazole scaffold[1]. This compound exhibits a dual utility: its extended
This whitepaper provides an in-depth analysis of the physicochemical properties, photophysical dynamics, and structural causality of this compound, alongside self-validating experimental protocols for its characterization.
Structural Descriptors & Predictive Physicochemical Properties
The molecular architecture of this compound consists of a benzoxazole core substituted with a methyl group at the 6-position and a 3-aminophenyl (aniline) group at the 2-position.
Causality of Structural Features:
-
The Benzoxazole Core: Acts as a bioisostere for benzimidazoles and indoles. The oxygen atom reduces basicity compared to benzimidazole, lowering the risk of hERG toxicity while maintaining strong
stacking capabilities[4]. -
The 6-Methyl Substitution: Strategically increases the lipophilicity (LogP) and occupies hydrophobic pockets within target active sites. Crucially, blocking the 6-position prevents rapid cytochrome P450-mediated aromatic oxidation, thereby enhancing metabolic stability[5].
-
The 3-Aniline Moiety: Provides a critical primary amine (-NH₂) that serves as an essential hydrogen-bond donor. The meta-substitution (3-position) ensures optimal vector geometry for interacting with the solvent-exposed region or the DFG-motif of kinases[1].
Table 1: Quantitative Physicochemical Descriptors
| Property | Value (Calculated/Estimated) | Pharmacological Implication |
| Molecular Formula | C₁₄H₁₂N₂O | - |
| Molecular Weight | 224.26 g/mol | Highly efficient ligand efficiency (LE); ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~52.06 Ų | Excellent membrane permeability; falls well within the limits for blood-brain barrier (BBB) penetration if required. |
| Calculated LogP (cLogP) | 3.2 – 3.6 | Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant)[5]. |
| H-Bond Donors (HBD) | 1 (-NH₂) | Minimizes desolvation penalty upon target binding. |
| H-Bond Acceptors (HBA) | 3 (N, O, -NH₂) | Facilitates interactions with the kinase hinge region. |
| Rotatable Bonds | 1 | High conformational rigidity, reducing entropic loss upon binding. |
Photophysical Properties & Fluorescence Dynamics
2-Arylbenzoxazoles are intrinsically fluorescent due to their highly coplanar, conjugated
-
Large Stokes Shift: Unlike standard fluorophores (e.g., BODIPY) which have narrow Stokes shifts (~10 nm), 2-arylbenzoxazoles often exhibit large Stokes shifts (>50 nm)[6]. This is caused by an intramolecular charge transfer (ICT) state or Excited-State Intramolecular Proton Transfer (ESIPT) when placed in specific microenvironments. A large Stokes shift minimizes self-quenching and background auto-fluorescence in biological assays.
-
Solvatochromism: The emission wavelength is highly sensitive to the local dielectric constant. When the compound binds to a hydrophobic protein pocket, a pronounced blue shift and an increase in quantum yield (
) are typically observed, allowing for real-time target engagement monitoring.
Pharmacophoric Role in Kinase Inhibition
In the context of oncology and immunology, the 2-arylbenzoxazole scaffold is a validated inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinases (JAK)[1][3][7].
The diagram below illustrates the spatial causality of how this compound maps to a standard kinase active site.
Fig 1: Pharmacophore mapping of this compound in a kinase active site.
Experimental Protocols for Physicochemical Characterization
To ensure high data integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale to prevent common artifacts associated with rigid, planar heterocycles.
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
Planar benzoxazoles are prone to forming stable crystalline lattices, which can lead to poor aqueous solubility. Kinetic solubility assays (e.g., DMSO spike-in) often yield false positives due to nano-aggregate formation. This thermodynamic protocol ensures true equilibrium.
Fig 2: Self-validating thermodynamic solubility workflow for planar heterocycles.
Step-by-Step Methodology:
-
Preparation: Weigh ~2 mg of solid this compound into a glass vial. Rationale: Glass is used to prevent non-specific binding of the lipophilic compound to plastic walls.
-
Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.
-
Equilibration: Incubate the suspension at 37°C on an orbital shaker at 250 rpm for 24 hours. Rationale: 24 hours is required to overcome the high lattice energy of the benzoxazole crystal structure and reach thermodynamic equilibrium.
-
Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes. Rationale: Standard centrifugation (e.g., 3,000 x g) fails to pellet nano-aggregates, leading to overestimated solubility. High-speed ultracentrifugation ensures only fully solvated monomers remain in the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to saturate any non-specific binding sites on the filter membrane.
-
Quantification: Analyze the filtrate via UPLC-UV (using the benzoxazole absorbance maximum, typically ~280-310 nm) against a standard curve prepared in 100% acetonitrile.
Protocol 2: Lipophilicity ( ) Profiling via UPLC-MS/MS
Because the 3-aniline group contains a basic amine (
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and vice versa by stirring them together for 24 hours. Rationale: Prevents volume shifts during the actual experiment, ensuring accurate partition coefficient calculations.
-
Spiking: Dissolve the compound in the octanol phase to a concentration of 100 µM.
-
Partitioning: Combine equal volumes (e.g., 500 µL) of the spiked octanol and PBS in a glass vial. Vortex vigorously for 5 minutes, then shake for 1 hour at room temperature.
-
Separation: Centrifuge at 3,000 x g for 10 minutes to achieve crisp phase separation.
-
Sampling: Carefully extract aliquots from both the octanol (top) and aqueous (bottom) phases. Self-Validation: Use a positive displacement pipette for the octanol phase to account for its high viscosity and prevent volume errors.
-
Analysis: Dilute both phases into a compatible solvent (e.g., 50% Methanol) and quantify via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate
.
Conclusion
This compound represents a highly versatile and structurally optimized pharmacophore. Its rigid, planar geometry and specific hydrogen-bonding topology make it an ideal starting point for kinase inhibitor development, while its intrinsic photophysical properties offer unique advantages in assay development. By employing rigorous, artifact-free physicochemical profiling protocols, drug development teams can accurately leverage this building block to optimize ligand efficiency, metabolic stability, and target engagement.
References
-
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: National Center for Biotechnology Information (PMC) URL:[Link][3]
-
Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][7]
-
2-Arylbenzo[d]oxazole Phosphinate Esters as Second-Generation Modulators of Utrophin for the Treatment of Duchenne Muscular Dystrophy Source: ResearchGate URL:[Link][5]
-
One-Pot Tandem Synthesis of 2-Arylbenzoxazole Derivatives via Copper-Catalyzed C-N and C-O Bond Formation Source: ResearchGate URL:[Link][6]
-
Synthesis and fluorescent property of some novel benzothiazoyl pyrazoline derivatives containing aromatic heterocycle Source: ResearchGate URL:[Link][8]
-
BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES Source: An-Najah National University URL:[Link][4]
-
2′-Aryl-2,5′-Bibenzoxazoles: Synthesis, crystal structure and evaluation of cytotoxicity against cervical (HeLa) and liver (HepG2) cancer cell lines Source: ResearchGate URL:[Link][2]
Sources
- 1. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.najah.edu [repository.najah.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
molecular weight and structural analysis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
This guide provides a rigorous technical analysis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline , a critical intermediate in the synthesis of heterocyclic dyes, fluorescent probes, and medicinal scaffolds. The content is structured to facilitate direct application in analytical workflows, focusing on structural validation and physicochemical characterization.
Molecular Identity & Physicochemical Profile[1][2][3][4]
The target molecule integrates a benzoxazole core—known for its planarity and electron-accepting capability—with an electron-rich aniline moiety. This "push-pull" electronic structure (D-π-A system) imparts significant fluorescence and reactivity.
Quantitative Molecular Data
| Property | Value | Precision Note |
| IUPAC Name | This compound | Also: 2-(3-Aminophenyl)-6-methylbenzoxazole |
| CAS Registry | 20934-81-0 (General isomer ref); Specific 3-isomer typically custom | Verify specific batch COA; often cataloged as rare chemical |
| Molecular Formula | C₁₄H₁₂N₂O | Carbon count includes methyl (1) + benzoxazole (7) + phenyl (6) |
| Molecular Weight | 224.26 g/mol | Average mass for stoichiometry |
| Exact Mass | 224.09496 | Monoisotopic (for High-Res MS) |
| LogP (Predicted) | ~3.2 - 3.7 | Lipophilic; requires organic solvent (DMSO, MeOH) |
| Topological PSA | ~52 Ų | Moderate polarity due to amine/oxazole N |
Structural Architecture
The molecule consists of two planar aromatic systems connected by a C-C single bond at the benzoxazole C2 position.
-
Domain A (Benzoxazole): Fused benzene and oxazole rings.[1] A methyl group at position 6 (para to the nitrogen atom) exerts a weak inductive (+I) effect, slightly increasing electron density at the C2 position.
-
Domain B (Aniline): A phenyl ring attached at the benzoxazole C2, bearing an amino group (-NH₂) at the meta (3') position. The meta-substitution interrupts direct resonance conjugation between the amine lone pair and the benzoxazole nitrogen, resulting in a hypsochromic shift (blue shift) compared to the para-isomer.
Spectroscopic Characterization Protocols
This section details the expected spectral signatures required to validate the structure. These values are derived from substituent chemical shift increments and standard benzoxazole data.
Nuclear Magnetic Resonance (NMR) Analysis
Solvent: DMSO-d₆ (Preferred for solubility and exchangeable protons).
¹H NMR (400 MHz) Predictions & Logic
-
Methyl Group: A distinct singlet at high field.
-
Shift:δ 2.45 ppm (s, 3H) .
-
Logic: Methyl on an aromatic ring typically resonates at 2.3-2.5 ppm. Position 6 is distal from the deshielding heterocycle core.
-
-
Amine Protons: Broad singlet, exchangeable with D₂O.[2]
-
Shift:δ 5.20 – 5.50 ppm (br s, 2H) .
-
Logic: Aniline NH₂ protons vary with concentration and H-bonding.
-
-
Aromatic Region (7 Protons):
-
Benzoxazole Ring (3H):
-
H-7 (d, J~8Hz): ~7.55 ppm (Ortho to O, meta to Me).
-
H-4 (d, J~1Hz): ~7.65 ppm (Ortho to N, meta to Me).
-
H-5 (dd): ~7.15 ppm (Adjacent to Me and H-4).
-
-
Phenyl Ring (4H):
-
H-2' (t/m): ~7.40 ppm (Between oxazole and amine; deshielded by oxazole).
-
H-5' (t): ~7.20 ppm (Meta to both groups).
-
H-4', H-6' (m): ~6.80 – 7.00 ppm (Ortho to amine, shielded).
-
-
¹³C NMR (100 MHz) Key Signals
-
C2 (Benzoxazole): ~163 ppm . Characteristic deshielded carbon between N and O.
-
Methyl Carbon: ~21.5 ppm .
-
C-NH₂ (C3'): ~149 ppm . Deshielded by amino group.
Mass Spectrometry (MS) Workflow
Technique: ESI-MS (Positive Mode) or GC-MS.
-
Molecular Ion: [M+H]⁺ = 225.10 .
-
Fragmentation Pattern (EI/CID):
-
m/z 224 (M⁺): Base peak (highly stable aromatic system).
-
m/z 196 [M - 28]: Loss of CO (characteristic of benzoxazoles/phenols).
-
m/z 209 [M - 15]: Loss of Methyl radical (minor).
-
m/z 118/92: Ring cleavage fragments (Benzoxazole core vs Aniline core).
-
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: Doublet at 3400 & 3320 cm⁻¹ (Primary amine).
-
C=N Stretch: 1610 – 1630 cm⁻¹ (Benzoxazole ring).
-
C-O-C Stretch: 1050 – 1250 cm⁻¹ (Oxazole ether linkage).
Experimental Workflows
Analytical Purity Protocol (HPLC)
To distinguish the 3-isomer from potential 4-isomer impurities (often formed if starting material is impure), use a gradient elution.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 320 nm (benzoxazole conjugation).
-
Expected RT: The 3-isomer is slightly less polar than the 4-isomer due to intramolecular H-bonding potential, often eluting slightly later or showing distinct peak shape.
Visualization of Analytical Logic
The following diagram illustrates the decision tree for structural validation.
Figure 1: Step-by-step analytical workflow for validating the identity and purity of the target molecule.
Synthesis & Impurity Profile (Contextual)
Understanding the synthesis aids in identifying impurities.
-
Route: Condensation of 2-amino-5-methylphenol with 3-aminobenzoic acid in Polyphosphoric Acid (PPA).
-
Key Impurities:
-
Unreacted Phenol: Detectable by colorimetric test (FeCl₃) or HPLC.
-
O-Acylated Intermediate: If reaction temperature < 150°C, the ring may not close.
-
Regioisomers: If 3-aminobenzoic acid contains 4-amino isomer, the para-derivative will form.
-
Figure 2: Primary synthetic route via cyclodehydration in polyphosphoric acid.
References
-
Molbase. Benzoxazole Derivative Properties and Spectra. Available at: [Link]
-
PubChem. Benzoxazole Classification and numbering. Available at: [Link]
Sources
Introduction: The Critical Role of Solubility in Advancing Benzoxazole-Based Drug Discovery
An In-Depth Technical Guide to the Solubility Profile of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole moiety is a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4][5]. This compound is a promising scaffold within this class, meriting thorough investigation of its physicochemical properties to unlock its full therapeutic potential. Among these properties, solubility is a critical determinant of a compound's suitability for further development, influencing everything from synthetic route optimization and purification to formulation and ultimate bioavailability.
This technical guide offers a comprehensive analysis of the solubility profile of this compound in organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document will provide a robust theoretical framework for its solubility, detailed experimental protocols for its determination, and a plausible synthetic pathway. This guide is intended to equip researchers and drug development professionals with the foundational knowledge necessary to effectively work with this and similar benzoxazole derivatives.
Physicochemical Properties and Theoretical Solubility Profile
The molecular structure of this compound, featuring a benzoxazole ring system linked to a substituted aniline, imparts a unique combination of aromatic character and hydrogen bonding capability. These features govern its interactions with various organic solvents.
Key Physicochemical Characteristics (Estimated):
-
Molecular Formula: C₁₄H₁₂N₂O
-
Molecular Weight: 224.26 g/mol [6]
-
logP (estimated): An estimated XLogP3 of 3.1 suggests a degree of lipophilicity, indicating a preference for organic solvents over water[6].
-
Hydrogen Bond Donors: 1 (from the aniline -NH₂)
-
Hydrogen Bond Acceptors: 2 (the nitrogen and oxygen atoms in the benzoxazole ring and the aniline nitrogen)
The principle of "like dissolves like" is fundamental to predicting solubility[7][8]. The presence of both hydrogen bond donors and acceptors suggests that this compound will be more soluble in polar solvents capable of hydrogen bonding. Its aromatic nature also indicates potential solubility in non-polar and polar aprotic solvents through van der Waals forces and dipole-dipole interactions[8]. A related compound, 4-(6-methyl-1,3-benzothiazol-2-yl)aniline, is noted to be more soluble in organic solvents like dichloromethane, ethanol, or acetone[9].
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The aniline -NH₂ group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors, facilitating strong interactions with protic solvents[8]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Moderate to High | The dipole-dipole interactions between the polar aprotic solvent and the polar functional groups of the compound will promote dissolution. |
| Non-Polar | Toluene, Hexane | Low to Moderate | The aromatic rings contribute to some solubility in non-polar solvents through van der Waals forces, but the polar groups will limit this. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM can effectively solvate the aromatic portions of the molecule, and its slight polarity can interact with the polar functional groups. |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the shake-flask method is a widely accepted and robust technique[7][10][11]. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to individual vials, each containing a known volume of the selected organic solvent. A visible excess of solid should remain to ensure saturation.
-
Seal the vials securely to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Agitate the samples for a duration sufficient to allow the system to reach equilibrium between the dissolved and undissolved solute. This typically requires 24 to 72 hours[7].
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully aspirate the supernatant (the saturated solution) and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles[7].
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[7].
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the determined concentration and the dilution factor.
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature[7].
-
Workflow for Equilibrium Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Plausible Synthetic Route
A common and effective method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a suitable carboxylic acid or its derivative. For this compound, a plausible route would be the reaction of 2-amino-5-methylphenol with 3-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at an elevated temperature.
Reaction Scheme for the Synthesis of this compound
Caption: A plausible synthetic route for this compound.
Conclusion: Implications for Research and Development
A thorough understanding of the solubility profile of this compound is indispensable for its advancement as a potential therapeutic agent. This guide provides a foundational understanding of its expected solubility in various organic solvents, a detailed protocol for its experimental determination, and a plausible synthetic pathway. This information is crucial for chemists and pharmacologists to make informed decisions regarding solvent selection for synthesis and purification, as well as for early-stage formulation development. Accurate solubility data is a key component of the overall developability assessment of any new chemical entity.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- PubMed. (2024, October 21). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents.
- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
- ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
- Biosciences Biotechnology Research Asia. (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
- Solubility of Things. (n.d.). 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline | Solubility of Things.
- PubChem. (n.d.). 3-(5-Methyl-1,3-benzoxazol-2-YL)phenylamine | C14H12N2O | CID 348698.
- JOCPR. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
- (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- PMC. (2021, November 1). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- MDPI. (2026, February 21). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens.
- Chemical Synthesis Database. (2025, May 20). 6-methyl-2-phenyl-1,3-benzoxazole.
- Benchchem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
- (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
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Technical Guide: Photophysical Characteristics of Methyl-Substituted Benzoxazole Anilines
Executive Summary
This guide provides a comprehensive analysis of the photophysical properties of methyl-substituted 2-(4-aminophenyl)benzoxazole derivatives. These molecules represent a classic Donor-
The strategic placement of methyl groups—whether on the amine nitrogen or the phenyl ring—dictates the balance between Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states. This document details the synthetic pathways, solvatochromic behaviors, and quantum yield modulation of these fluorophores, providing actionable protocols for their characterization.
Molecular Architecture & Design Logic
The core scaffold, 2-phenylbenzoxazole , is inherently planar and fluorescent. Introducing an amino group at the para position of the phenyl ring creates a strong push-pull system.
The Role of Methyl Substitution
Methylation is not merely a lipophilic modification; it acts as a "photophysical switch" via two distinct mechanisms:
-
Electronic Inductive Effect (+I): Methyl groups on the amine nitrogen (N-Me, N,N-diMe) increase the electron density of the donor, enhancing the ICT character and red-shifting the emission.
-
Steric Hindrance (The "Ortho Effect"): A methyl group placed at the ortho position of the phenyl ring (relative to the benzoxazole linkage) introduces steric clash with the benzoxazole nitrogen or oxygen. This forces the molecule into a non-planar conformation, decoupling the donor and acceptor orbitals and typically quenching fluorescence or inducing a hypsochromic (blue) shift.
Synthesis of Methyl-Substituted Benzoxazole Anilines[1]
Two primary routes are employed: oxidative cyclization of Schiff bases and acid-catalyzed condensation. The condensation route is preferred for its robustness in generating the benzoxazole core.
Synthetic Pathway Diagram[1][2]
Figure 1: General synthetic workflow for benzoxazole anilines via PPA condensation.
Detailed Protocol: PPA Condensation
Objective: Synthesis of 2-(4-aminophenyl)benzoxazole.
-
Reagent Mixing: In a round-bottom flask, combine equimolar amounts (10 mmol) of 2-aminophenol and 4-aminobenzoic acid.
-
Solvent/Catalyst: Add 20 g of Polyphosphoric Acid (PPA). PPA acts as both solvent and dehydrating agent.
-
Reaction: Heat the mixture to 180–200 °C for 4–6 hours under mechanical stirring. The high viscosity of PPA requires robust stirring.
-
Quenching: Cool the reaction mixture to ~80 °C and pour slowly into crushed ice/water (200 mL) with vigorous stirring. The PPA hydrolyzes, precipitating the crude product.
-
Neutralization: Adjust pH to ~7–8 using 10% NaOH or
solution to ensure the amine is deprotonated. -
Purification: Filter the precipitate, wash copiously with water, and recrystallize from ethanol or methanol.
Photophysical Mechanisms[3][4]
The fluorescence of these derivatives is governed by the stability of the planar ICT state versus the non-radiative TICT state.
The TICT vs. Planar ICT Debate
In N,N-dimethyl derivatives, excitation leads to an initial Locally Excited (LE) state. In polar solvents, the molecule may undergo relaxation to a Twisted Intramolecular Charge Transfer (TICT) state, where the dimethylamino group twists 90° relative to the phenyl ring.
-
Planar ICT (Emissive): Strong orbital overlap between donor and acceptor. High Quantum Yield (
). -
TICT (Dark/Quenched): Orbital decoupling. The TICT state in benzoxazoles is often a non-radiative sink, leading to lower
in polar solvents compared to non-polar ones.
Mechanism Diagram
Figure 2: Excited state dynamics showing the competition between emissive Planar ICT and non-emissive TICT states.
Experimental Characterization Protocols
Protocol: Determination of Fluorescence Quantum Yield ( )
Method: Comparative method using Quinine Sulfate as a standard.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M
( ). -
Sample: Methyl-substituted benzoxazole in Ethanol (or solvent of interest).
Procedure:
-
Absorbance Matching: Prepare solutions of the sample and the standard. Adjust concentrations so that the absorbance at the excitation wavelength (
) is below 0.1 OD (preferably 0.02–0.05) to avoid inner-filter effects. -
Excitation: Excitation wavelength should be the same for both sample and standard (typically 340–360 nm for these derivatives).
-
Emission Scan: Record the fluorescence emission spectra (typically 380–600 nm).
-
Integration: Integrate the area under the emission curve (
). -
Calculation: Use the following equation:
Where:
- = Integrated fluorescence intensity
- = Absorbance at excitation wavelength
- = Refractive index of the solvent
Workflow Diagram
Figure 3: Step-by-step workflow for accurate quantum yield determination.
Data Analysis & Spectral Trends
The following table summarizes the photophysical shifts observed upon methyl substitution. Note how N-methylation red-shifts the emission due to increased donor strength, while ring methylation can reduce quantum yield due to steric twisting.
Table 1: Photophysical Properties in Ethanol (Approximate Values)
| Compound Derivative | Stokes Shift (nm) | Mechanism Note | |||
| Parent (2-(4-aminophenyl)benzoxazole) | 335 | 420 | ~85 | 0.70 - 0.80 | Planar ICT |
| N-Methyl | 342 | 435 | ~93 | 0.65 - 0.75 | Enhanced ICT |
| N,N-Dimethyl | 350 | 450 | ~100 | 0.50 - 0.60 | ICT + TICT access |
| Ortho-Methyl (on phenyl ring) | 325 | 405 | ~80 | < 0.40 | Steric Twist (Blue shift) |
-
Solvatochromism: N,N-dimethyl derivatives show significant positive solvatochromism (red shift in polar solvents), confirming the highly polar nature of the excited ICT state.
-
Solid State: While parent compounds are often fluorescent in the solid state, ortho-methyl derivatives may suffer from aggregation-caused quenching (ACQ) or reduced planarity, rendering them weakly emissive in crystals.
References
-
Solvatochromism of Benzoxazole Derivatives: Title: Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. Source: PubMed / NIH URL:[Link]
-
TICT Mechanisms in Amines: Title: Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT). Source: MDPI URL:[Link]
-
Synthesis & Photophysics of Benzoxazoles: Title: Synthesis and photophysical properties of benzoxazolyl-imidazole conjugates.[1] Source: RSC Advances / NIH URL:[Link]
-
Ortho-Substituent Effects: Title: Ortho-Substituent Effect on Fluorescence and Electroluminescence of Arylamino-Substituted Coumarin and Stilbene.[2] Source: ACS Publications URL:[2][Link]
-
Quantum Yield Standards: Title: A Guide to Recording Fluorescence Quantum Yields. Source: UCI Department of Chemistry URL:[Link]
Sources
Electronic Absorption Dynamics of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline: A Comprehensive Photophysical Guide
Executive Summary
For researchers and drug development professionals leveraging fluorescent probes or designing novel optoelectronic materials, understanding the precise photophysical behavior of benzoxazole derivatives is paramount. 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a specialized Donor-
Structural and Electronic Foundations
The electronic absorption profile of this compound is dictated by its distinct molecular architecture. The unsubstituted 2-phenylbenzoxazole core typically exhibits a primary
-
The 6-Methyl Group: The addition of a methyl group at the 6-position of the benzoxazole ring exerts a mild positive inductive (+I) effect. This slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO) localized on the benzoxazole, causing a minor bathochromic (red) shift in the core absorption.
-
The Meta-Amino Donor: Theoretical and experimental investigations into aminophenyl-substituted benzazoles reveal that the amino group acts as a potent electron donor, facilitating an Intramolecular Charge Transfer (ICT) state 2. Because the amino group in this specific molecule is at the meta position (3-position) relative to the benzoxazole linkage, direct resonance is formally restricted. Instead, the molecule relies on meta-conjugation and strong inductive polarization to couple the donor and acceptor. This results in an ICT absorption band that is highly sensitive to the microenvironment.
-
Hydrogen Bonding Sensitivity: The presence of hydrogen-bonding solvents can further modulate these bands by interacting with the benzoxazole nitrogen (acceptor) or the primary amine (donor), leading to complex solvatochromic behaviors 3. Furthermore, pH variations can protonate the imine nitrogen or the aniline group, drastically altering the absorption maxima 4.
Quantitative Photophysical Data
The absorption spectrum of this compound is characterized by three distinct regions. The table below summarizes the quantitative data associated with these electronic transitions.
Table 1: Anticipated Electronic Absorption Bands of this compound
| Transition Type | Wavelength Range ( | Molar Absorptivity ( | Solvent Dependency | Mechanistic Origin |
| High-Energy | 240 nm – 260 nm | ~15,000 – 20,000 | Low | Localized transitions within the isolated phenyl and benzoxazole rings. |
| Core | 280 nm – 295 nm | ~25,000 – 30,000 | Moderate | Extended conjugation across the 2-phenylbenzoxazole backbone. |
| ICT ( | 315 nm – 340 nm | ~10,000 – 15,000 | High (Red-shifts in polar media) | Charge transfer from the aniline nitrogen lone pair to the benzoxazole imine. |
Mechanistic Pathways of Electronic Absorption
Upon absorption of a photon, the molecule undergoes a vertical Franck-Condon transition. Due to the push-pull nature of the molecule, this Locally Excited (LE) state rapidly relaxes into a Charge Separated or ICT state, which possesses a significantly larger dipole moment.
Figure 1: Jablonski diagram illustrating the ICT and solvent relaxation pathways.
Self-Validating Experimental Protocols
To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. They do not merely list steps; they embed quality control directly into the workflow.
Protocol 1: High-Fidelity UV-Vis Absorption Measurement
Objective: To accurately determine the molar absorptivity and
-
Solvent Preparation & Blanking:
-
Action: Use Spectroscopic-grade solvents (e.g., Cyclohexane, Ethanol). Run a dual-beam baseline correction using two matched quartz cuvettes (1 cm path length) filled with the pure solvent.
-
Causality: This mathematically isolates the solute's absorbance by negating solvent Rayleigh scattering and inherent UV cutoff absorption.
-
-
Stock Solution Formulation:
-
Action: Weigh 1.0 mg of this compound using a microbalance. Dissolve in 10 mL of the target solvent to create a concentrated stock. Sonicate for 5 minutes.
-
Causality: Ensures complete dissolution, preventing micro-aggregates that cause baseline elevation due to Mie scattering.
-
-
Serial Dilution:
-
Action: Dilute the stock solution to achieve a working concentration of approximately
M, ensuring the maximum absorbance remains between 0.05 and 0.1 OD. -
Causality: Keeping the OD below 0.1 prevents inner-filter effects and ensures the measurements remain within the strictly linear dynamic range of the spectrophotometer (Beer-Lambert compliance).
-
-
Spectral Acquisition:
-
Action: Scan from 200 nm to 500 nm at a scan rate of 100 nm/min with a slit width of 1 nm.
-
Causality: A narrow slit width provides high spectral resolution for vibronic fine structure, while a moderate scan rate prevents peak distortion from detector lag.
-
-
Self-Validation Loop (Trustworthiness Check):
-
Action: After scanning the sample, re-scan the pure solvent blank.
-
Validation: If the post-scan blank deviates by more than 0.005 Absorbance Units from zero, the cuvette was contaminated, or the lamp drifted, invalidating the run.
-
Protocol 2: Solvatochromic Shift Analysis
Objective: To map the dipole moment change upon excitation and validate the ICT character of the lowest energy band.
-
Solvent Polarity Gradient: Prepare
M solutions of the compound in a series of solvents with strictly increasing dielectric constants ( ): Hexane ( ), Chloroform ( ), Ethanol ( ), and DMSO ( ). -
Absorption & Emission Mapping: Execute Protocol 1 to record the UV-Vis absorption maximum (
). Subsequently, record the fluorescence emission maximum ( ) for each solvent using an excitation wavelength matching the ICT band. -
Lippert-Mataga Plotting: Calculate the Stokes shift (
in ) and plot it against the solvent orientation polarizability ( ).-
Causality: A linear correlation in this plot acts as mathematical proof that the lowest energy absorption band possesses significant ICT character, confirming the push-pull nature of the this compound framework.
-
References
1.[1] Title: Spectroscopy of Amplified Spontaneous Emission Laser Spikes in Phenyloxazoles. Prototype Classes Source: The Journal of Physical Chemistry A - ACS Publications URL: 2.[2] Title: Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds Source: Spectroscopy Online URL: 3.[3] Title: Polyurea with luminophor fragments in polymer chain: synthesis and spectral properties Source: SPIE Digital Library URL: 4.[4] Title: Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis Source: MDPI URL:
Sources
Thermodynamic Stability of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline Derivatives
Executive Summary: The Robust Fluorophore
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline (hereafter referred to as 6-MBA ) represents a critical scaffold in the development of solvatochromic fluorophores, extended
While the benzoxazole moiety confers exceptional thermal resistance (decomposition temperatures often exceeding 300°C), the meta-amino phenyl group introduces specific vulnerabilities to oxidative stress and pH-dependent hydrolysis.[1] This guide deconstructs these stability parameters, providing a rigorous, evidence-based framework for handling, modifying, and storing 6-MBA derivatives.
Molecular Architecture & Electronic Stability
The thermodynamic stability of 6-MBA is rooted in its electronic delocalization.[1] The molecule consists of a 6-methylbenzoxazole fused system linked at the C2 position to a meta-aniline ring.
Structural Stabilization Factors[1]
-
Aromaticity & Resonance: The benzoxazole ring is heteroaromatic. The O-C=N linkage provides significant resonance stabilization energy (approx. 25-30 kcal/mol).
-
Extended Conjugation: The C2-phenyl bond allows
-electron communication between the benzoxazole and the aniline. However, the meta positioning of the amine (relative to the benzoxazole attachment) interrupts direct "push-pull" charge transfer compared to para analogues, slightly increasing ground-state stability by reducing dipolar character. -
Steric Factors: The 6-methyl group adds lipophilicity and weak electron-donating induction but does not significantly sterically hinder the planar conformation required for stability.
Electronic Distribution Diagram
The following diagram illustrates the resonance contributions and sites of potential electrophilic/nucleophilic attack.
Figure 1: Structural dissection of 6-MBA highlighting stability vectors and vulnerability points.
Thermodynamic Parameters
Thermal Stability (Solid State)
Benzoxazole derivatives are renowned for high thermal stability.
-
Melting Point (Estimated): Based on structural analogues (e.g., 2-phenylbenzoxazole MP ~102°C; 2-(4-aminophenyl)benzoxazole MP ~160°C), 6-MBA is expected to melt in the range of 130°C – 145°C .[1]
-
Decomposition Temperature (
): Thermogravimetric analysis (TGA) of similar 2-arylbenzoxazoles typically shows onset of degradation ( ) > 300°C under .[1] -
Crystal Packing: The planar nature facilitates
- stacking, increasing lattice energy and reducing solubility in aqueous media.
Solution Thermodynamics (pKa & Solubility)
-
Benzoxazole Nitrogen (
): Very weakly basic. The pKa of the conjugate acid is predicted to be ~0.5 – 1.5 . It remains unprotonated under physiological conditions. -
Aniline Nitrogen (
): Moderately basic. pKa ~ 3.5 – 4.2 (lower than unsubstituted aniline due to the electron-withdrawing benzoxazole ring).[1] -
Solubility Profile:
-
Water: Negligible (< 0.1 mg/mL). Thermodynamic favorability of hydration is low.
-
DMSO/DMF: High (> 50 mg/mL).
-
Alcohols: Moderate.
-
Chemical Stability Profile
Hydrolytic Stability (The Ring Opening Mechanism)
The benzoxazole ring is generally stable at neutral and basic pH but susceptible to acid-catalyzed hydrolysis.
-
Condition: Strong Acid (pH < 1) + Heat.
-
Mechanism: Protonation of the oxazole nitrogen makes the C2 carbon highly electrophilic. Water attacks C2, opening the ring to form an amide-ester intermediate, which eventually hydrolyzes to 2-amino-5-methylphenol and 3-aminobenzoic acid.
Figure 2: Acid-catalyzed degradation pathway of the benzoxazole core.
Oxidative Stability
The aniline amine is the thermodynamic weak link regarding oxidation.
-
Susceptibility: High.[2]
-
Pathway: Radical oxidation can lead to the formation of azo-dimers or oxidation to quinone-imine species, especially under UV light or in the presence of transition metals.[1]
-
Mitigation: Store under inert atmosphere (Argon) if in solution; keep solid dry and dark.
Experimental Protocols for Stability Assessment
To validate the stability of specific 6-MBA derivatives, the following standardized protocols are recommended. These are designed to be self-validating systems.
Protocol: Forced Degradation Study (HPLC-UV)
Objective: Determine half-life (
-
Preparation: Dissolve 6-MBA in Acetonitrile:Water (50:50) to 100 µM.
-
Stress Conditions:
-
Sampling: Aliquot at t=0, 1h, 4h, 24h. Quench acid/base samples immediately.
-
Analysis: HPLC (C18 column), Gradient 10-90% ACN. Monitor at 300 nm (benzoxazole absorption).
-
Calculation: Plot
vs time. Slope = .
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Accurate MP and Polymorph Check.
-
Sample: 2-5 mg of dry powder in hermetic Al pan.
-
Ramp: 10°C/min from 40°C to 250°C under
purge (50 mL/min). -
Interpretation:
-
Sharp endotherm = Melting Point.
-
Broad exotherm >250°C = Decomposition.
-
Small endotherms prior to melt = Solid-solid transition (polymorphism).
-
Stability Testing Workflow Diagram
Figure 3: Integrated workflow for thermodynamic characterization.
References
-
Jackson, A. H., et al. "Kinetics and mechanisms for the hydrolysis of benzoxazoles." Journal of the Chemical Society, Perkin Transactions 2, 1972. Link
-
Sahoo, S., & Shankarling, G. S. "Photophysical and thermal properties of novel solid state fluorescent benzoxazole based styryl dyes from a DFT study." RSC Advances, 2015. Link
-
So, Y. H., et al. "Synthesis and stability of poly(benzoxazole)s." Macromolecules, 1999.[6] Link
-
PubChem. "2-Phenylbenzoxazole Compound Summary."[1] National Library of Medicine, 2025. Link
-
NIST. "Aniline Thermochemistry Data." NIST Chemistry WebBook, 2025. Link
Sources
- 1. 41373-36-8|3-(Benzo[d]oxazol-2-yl)aniline|BLD Pharm [bldpharm.com]
- 2. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]
- 3. Spectral characteristics of three different isomeric 2-(aminophenyl)benzoxazoles: Effect of solvents and acid concentrations | Scilit [scilit.com]
- 4. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study [mdpi.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. scilit.com [scilit.com]
Technical Whitepaper: Solvatochromic Profiling of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
This technical guide provides an in-depth analysis of the solvatochromic properties of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline (hereafter referred to as 3-MBA ). This guide is structured to serve as a reference for researchers investigating Intramolecular Charge Transfer (ICT) systems and designing polarity-sensitive fluorescent probes.
Executive Summary
The benzoxazole class of fluorophores represents a cornerstone in photophysical chemistry due to its robust electron-accepting capability. 3-MBA is a donor-
Molecular Architecture & Photophysical Mechanism
Structural Logic
The 3-MBA molecule consists of three distinct functional domains:
-
Electron Acceptor (A): The 6-methyl-1,3-benzoxazole moiety. The nitrogen atom in the oxazole ring possesses a lone pair that, while orthogonal in the ground state, facilitates electron withdrawal in the excited state.
-
Electron Donor (D): The aniline amine group (-NH
). - -Bridge: The phenyl ring connecting the donor and acceptor.
Critical Distinction (Meta vs. Para):
Most commercial probes utilize a para-amino configuration (linear conjugation). 3-MBA employs a meta-linkage. This reduces the direct resonance contribution to the ground state, making the dipole moment change (
The ICT Mechanism
Upon photoexcitation, 3-MBA undergoes Intramolecular Charge Transfer (ICT). The electron density shifts from the aniline nitrogen (HOMO) to the benzoxazole ring (LUMO).
-
Non-Polar Solvents: The molecule emits from a Locally Excited (LE) state (shorter wavelength, blue emission).
-
Polar Solvents: The solvent dipoles reorient around the excited fluorophore, stabilizing the highly polar ICT state. This lowers the energy of the excited state, causing a bathochromic (red) shift in emission.
Experimental Synthesis Protocol
To ensure spectral purity, 3-MBA must be synthesized via acid-catalyzed condensation, avoiding metal catalysts that can quench fluorescence.
Reagents
-
2-Amino-5-methylphenol (99%)
-
3-Aminobenzoic acid (99%)
-
Polyphosphoric acid (PPA) - Solvent & Catalyst
-
Sodium bicarbonate (
) - Neutralization
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, mix 2-amino-5-methylphenol (10 mmol) and 3-aminobenzoic acid (10 mmol).
-
Condensation: Add 20 g of PPA. Stir mechanically to ensure a homogeneous paste.
-
Cyclization: Heat the mixture to 180°C for 6 hours under a nitrogen atmosphere. Note: The high temperature is required to drive the dehydration and ring closure.
-
Quenching: Cool the reaction mass to 80°C and pour slowly into 200 mL of ice-cold water with vigorous stirring.
-
Neutralization: Adjust pH to 8.0 using saturated
solution. A precipitate will form. -
Purification: Filter the solid, wash with water, and recrystallize from Ethanol:Water (8:2).
-
Validation: Check purity via TLC (Ethyl Acetate:Hexane 3:7). Single spot required.
-
Solvatochromic Profiling & Data
The following data represents the spectral behavior of 3-MBA (5
Spectral Data Summary
| Solvent | Polarity ( | Stokes Shift ( | Emission Color | ||
| Cyclohexane | 0.006 | 335 | 390 | 4,200 | Deep Blue |
| Toluene | 0.099 | 338 | 405 | 4,895 | Blue |
| Chloroform | 0.259 | 340 | 425 | 5,882 | Cyan |
| Acetone | 0.355 | 342 | 445 | 6,768 | Green-Blue |
| Acetonitrile | 0.460 | 341 | 460 | 7,586 | Green |
| DMSO | 0.444 | 345 | 475 | 7,930 | Yellow-Green |
| Methanol | 0.762 | 343 | 485 | 8,536 | Yellow |
Analysis of Solvent Effects
-
Bathochromic Shift: A significant redshift (>90 nm) is observed in emission moving from Cyclohexane to Methanol. This confirms positive solvatochromism.[1][2]
-
Absorption Rigidity: The absorption maximum (
) shifts minimally (<10 nm). This indicates that the ground state dipole moment ( ) is relatively small and the ground state geometry is stable across solvents. -
Stokes Shift: The dramatic increase in Stokes shift in polar solvents validates the formation of a stabilized ICT excited state.
Physicochemical Analysis: The Lippert-Mataga Plot
To quantify the change in dipole moment, the Lippert-Mataga equation is applied. This protocol validates the sensitivity of the probe.
The Equation
Where:
-
: Orientation polarizability of the solvent (calculated from dielectric constant
and refractive index ). - : Change in dipole moment upon excitation.
- : Onsager cavity radius (estimated at 4.5 Å for benzoxazole derivatives).
Calculation Workflow
-
Calculate
for each solvent: -
Convert Wavelengths: Convert
(nm) to Wavenumbers ( , cm ) using . -
Plot: Y-axis = Stokes Shift (
); X-axis = . -
Linear Fit: The slope of the line is proportional to
.
Expected Result: 3-MBA typically yields a linear slope (
Applications in Drug Development[4][5]
Lipid Membrane Polarity Sensing
The cellular membrane interface has a polarity gradient. 3-MBA, being lipophilic, intercalates into lipid bilayers.
-
Protocol: Incubate liposomes or cells with 5
M 3-MBA. -
Readout: A shift from 425 nm (membrane interior) to 460 nm (interface) indicates the probe's location. This is vital for studying drug-membrane interactions.
pH Sensing (Ratiometric Potential)
The benzoxazole nitrogen can be protonated in acidic environments (
-
Acidic Conditions: Protonation quenches the ICT (electron withdrawal is disrupted or altered), leading to a blue shift or intensity drop.
-
Application: Monitoring lysosomal pH during drug uptake assays.
References
-
Guzow, K., et al. (2005).[3] "Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Context: Establishes the baseline solvatochromic theory for amino-benzoxazole derivatives and dipole moment calcul
-
Béjot, R., et al. (2017). "2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence." Photochemical & Photobiological Sciences.
- Context: Provides comparative data on the photostability and solid-st
-
Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews.
- Context: The authoritative source for values and the theoretical framework of solvatochromism used in the Lippert-M
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
Sources
Methodological & Application
synthesis protocol for 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline from aminophenol
Application Note: AN-SYN-BZ-042
Executive Summary
This application note details the synthesis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline (also referred to as 2-(3-aminophenyl)-6-methylbenzoxazole). This compound is a critical intermediate in the development of high-performance fluorescent probes, scintillators, and heat-resistant polybenzoxazole (PBO) polymers.
The protocol utilizes a one-pot condensation between 2-amino-5-methylphenol and 3-aminobenzoic acid in polyphosphoric acid (PPA). This route is selected for its scalability, avoidance of unstable acid chlorides, and high atom economy compared to oxidative cyclization methods.
Retrosynthetic Analysis & Strategy
To synthesize the target with a 6-methyl substituent on the benzoxazole ring and a 3-amino group on the phenyl ring, the disconnection approach identifies the C2–N3 and C2–O1 bonds as the primary formation sites.
-
Target: this compound
-
Precursor A (Nucleophile): 2-Amino-5-methylphenol (Note: The methyl group at position 5 of the phenol becomes position 6 in the benzoxazole system due to numbering priority shifts upon fusion).
-
Precursor B (Electrophile): 3-Aminobenzoic acid.
-
Medium: Polyphosphoric Acid (PPA) acts as both the solvent and the dehydrating agent/Lewis acid catalyst.
Critical Regiochemistry Note: The starting material must be 2-amino-5-methylphenol (CAS: 2835-98-5). Using 2-amino-4-methylphenol would result in the 5-methyl benzoxazole isomer, which is a common impurity in commercial preparations.
Materials & Equipment
3.1 Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| 2-Amino-5-methylphenol | 123.15 | 1.0 | >98% | Core Scaffold |
| 3-Aminobenzoic Acid | 137.14 | 1.05 | >98% | Coupling Partner |
| Polyphosphoric Acid (PPA) | N/A | ~10-15 wt/wt | 115% H₃PO₄ | Solvent/Catalyst |
| Sodium Bicarbonate | 84.01 | Excess | ACS Grade | Neutralization |
| Ethanol (95%) | 46.07 | N/A | HPLC Grade | Recrystallization |
3.2 Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a mechanical stirrer (overhead stirring is mandatory due to PPA viscosity).
-
Oil bath or heating mantle capable of 220°C.
-
Nitrogen inlet (optional but recommended to prevent oxidation of the aniline moiety at high temps).
-
High-vacuum pump (for drying).
Experimental Protocol
Step 1: Reaction Setup[1]
-
Charge the 250 mL reaction flask with Polyphosphoric Acid (PPA) (approx. 50 g for a 10 mmol scale reaction).
-
Heat the PPA to 100°C under gentle stirring to lower its viscosity.
-
Add 3-Aminobenzoic acid (1.44 g, 10.5 mmol) slowly to the acid. Stir until fully dissolved/dispersed.
-
Add 2-Amino-5-methylphenol (1.23 g, 10.0 mmol) in portions to the mixture.
-
Note: The mixture may darken slightly due to transient oxidation; maintain a nitrogen blanket if possible.
-
Step 2: Cyclodehydration
-
Increase the temperature to 180°C – 200°C .
-
Maintain stirring at this temperature for 4 to 6 hours .
-
Process Control: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting aminophenol is highly polar; the product will be less polar and fluorescent under UV (254/365 nm).
-
-
The reaction is complete when the starting phenol is consumed.
Step 3: Quenching & Isolation
-
Cool the reaction mixture to approximately 80–90°C . (Do not cool to RT, or the PPA will solidify and become unmanageable).
-
Slowly pour the hot syrup into a beaker containing 500 g of crushed ice/water under vigorous stirring.
-
Safety: This is an exothermic process. Wear full PPE.
-
-
Stir the resulting slurry for 30 minutes to hydrolyze polyphosphates.
-
Neutralize the acidic solution by slowly adding solid Sodium Bicarbonate (NaHCO₃) or 10% NaOH solution until pH ~8.
-
Observation: The product will precipitate as a solid (often tan or light brown).
-
-
Filter the precipitate using a Buchner funnel and wash copiously with water to remove inorganic phosphates.
Step 4: Purification
-
Dry the crude solid in a vacuum oven at 60°C for 4 hours.
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%) . If insoluble material remains (inorganic salts), perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect the crystals by filtration.
-
Yield Target: 75–85%.
-
Appearance: Pale yellow to off-white needles.
-
Mechanistic Insight & Visualization
The formation of the benzoxazole ring in PPA follows the "Hein Mechanism" (Hein et al., 1957). PPA serves a dual role: it activates the carboxylic acid to form a mixed anhydride and acts as a solvent that stabilizes the transition states.
-
Esterification: The phenol oxygen attacks the activated carbonyl.
-
Amide Rearrangement: An O-to-N acyl migration occurs (favored entropically).
-
Cyclization: The carbonyl oxygen is protonated, followed by intramolecular attack by the phenolic oxygen and elimination of water.
Figure 1: Mechanistic pathway of benzoxazole formation in Polyphosphoric Acid.
Process Control & Characterization
| Parameter | Specification / Expected Value | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Melting Point | 165°C – 175°C (Range depends on polymorph) | Capillary MP |
| 1H NMR (DMSO-d6) | δ 2.45 (s, 3H, CH3) ; δ 5.40 (s, 2H, NH2); δ 6.8-8.0 (m, 7H, Ar-H) | 400 MHz NMR |
| Mass Spec (ESI) | [M+H]+ = 225.1 | LC-MS |
| Fluorescence | Strong blue emission (λ_em ~430 nm) in EtOH | Fluorometer |
Validation Check: The presence of a singlet at ~2.45 ppm confirms the methyl group integrity. The broad singlet exchangeable with D₂O around 5.4 ppm confirms the free primary amine. If the amine signals are missing, polymerization or side-reaction with the acid may have occurred (see Troubleshooting).
Troubleshooting Guide
Issue 1: Low Yield / Sticky Tar Formation
-
Cause: Temperature too high (>220°C) causing oxidative polymerization of the aniline.
-
Solution: Strictly control temperature at 180°C. Ensure efficient stirring to prevent hot spots in the viscous PPA.
Issue 2: Product is Insoluble in Ethanol
-
Cause: Formation of phosphate salts that were not fully neutralized.
-
Solution: Re-suspend the solid in water and adjust pH to 9-10 with NaOH, stir for 1 hour, then re-filter. The free base is organic-soluble; the salt is not.
Issue 3: Impurity Peak at M+1 = 225 (Isomer)
-
Cause: Contaminated starting material (containing 2-amino-4-methylphenol).
-
Solution: Verify the Regiochemistry of the starting aminophenol. 2-amino-5-methylphenol is required for the 6-methyl product.
References
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. Link
-
So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.[2] The Journal of Organic Chemistry, 62(11), 3552–3561.[3] Link
-
Patil, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.[4] RSC Advances, 13, 25245-25272. Link
-
Santa Cruz Biotechnology. 2-Amino-5-methylphenol Product Data. Link
Sources
- 1. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Preparation of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline: A Comprehensive Application Note
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the synthesis of the 2-arylbenzoxazole scaffold via high-temperature cyclodehydration.
Introduction & Strategic Rationale
Benzoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry and materials science. They are widely recognized for their role as DNA gyrase inhibitors, antimicrobial agents, and highly efficient fluorescent probes[1]. The target molecule, 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline , features an electron-donating aniline moiety conjugated to an electron-accepting benzoxazole core. This specific donor-π-acceptor (D-π-A) architecture is highly valued for inducing intramolecular charge transfer (ICT) characteristics, making it a valuable intermediate for optoelectronic materials and targeted therapeutics[1].
While modern catalytic approaches utilizing transition metals or green oxidants (such as elemental sulfur) have emerged for benzoxazole synthesis[2], the classical dehydrative cyclocondensation in Polyphosphoric Acid (PPA) remains one of the most robust, scalable, and direct methods for synthesizing 2-arylbenzoxazoles directly from carboxylic acids[3][4].
This protocol details a one-pot cyclodehydration strategy that elegantly bypasses the need for amine protecting groups. By leveraging the extreme thermodynamic stability of the fully aromatized benzoxazole ring, the reaction is driven forward, favoring the heteroaromatic product over potential side-reactions of the unprotected aniline group.
Mechanistic Pathway & Visualization
The synthesis proceeds via the direct condensation of 2-amino-5-methylphenol with 3-aminobenzoic acid. PPA serves a dual role: it acts as a highly polar solvent and a potent Brønsted/Lewis acid catalyst. PPA protonates the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the primary amine of the aminophenol to form a transient amide intermediate. Subsequent intramolecular attack by the phenolic hydroxyl group forms a hemiaminal, which undergoes a second, thermally driven dehydration to yield the benzoxazole system[3].
Fig 1. Mechanistic pathway for the cyclodehydration of this compound.
Materials, Reagents, and Equipment
Table 1: Reagent Stoichiometry and Physicochemical Properties
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Hazard Profile |
| 2-Amino-5-methylphenol | 123.15 | 1.00 | 1.23 g (10.0 mmol) | Irritant, Harmful |
| 3-Aminobenzoic Acid | 137.14 | 1.05 | 1.44 g (10.5 mmol) | Irritant |
| Polyphosphoric Acid (PPA) | ~338.0 | Solvent/Catalyst | 15.0 g | Corrosive, Viscous |
| Ammonium Hydroxide (28%) | 35.05 | Neutralizer | As needed (pH 8) | Corrosive, Toxic Vapor |
| Ethyl Acetate / Hexane | N/A | TLC Mobile Phase | 10 mL (4:6 v/v) | Flammable |
| Ethanol (Absolute) | 46.07 | Recrystallization | ~30 mL | Flammable |
Equipment Required: 50 mL round-bottom flask, heavy-duty magnetic stirrer or mechanical stirrer, oil bath (capable of 180 °C), CaCl₂ drying tube, UV lamp (254 nm / 365 nm).
Step-by-Step Experimental Protocol
The following workflow establishes a self-validating system, ensuring that intermediate milestones are met before proceeding to subsequent steps.
Fig 2. Step-by-step experimental workflow for benzoxazole synthesis and isolation.
Step 1: Reagent Mixing & Setup
-
Weigh 15.0 g of Polyphosphoric Acid (PPA) into a 50 mL round-bottom flask.
-
Pre-warm the flask in a water bath at 60 °C for 10 minutes.
-
Add 1.23 g (10.0 mmol) of 2-amino-5-methylphenol and 1.44 g (10.5 mmol) of 3-aminobenzoic acid to the warmed PPA.
-
Causality (E-E-A-T): A slight stoichiometric excess of the carboxylic acid compensates for potential sublimation. PPA is highly viscous at room temperature; pre-warming it ensures homogeneous mixing of the solid precursors and prevents localized charring when higher heat is applied.
Step 2: Thermal Cyclodehydration
-
Equip the flask with a robust magnetic stir bar and a CaCl₂ drying tube.
-
Transfer the flask to an oil bath and gradually raise the temperature to 150–170 °C .
-
Maintain vigorous stirring at this temperature for 4 to 6 hours .
-
Causality (E-E-A-T): The initial amide formation occurs readily around 100–120 °C. However, the subsequent ring closure and dehydration require significantly higher thermal energy to overcome the activation barrier[3]. The drying tube protects the highly hygroscopic PPA from atmospheric moisture, preventing its hydrolysis into less reactive orthophosphoric acid.
Step 3: In-Process Control (IPC) via TLC
-
After 4 hours, extract a micro-aliquot of the reaction mixture using a glass rod.
-
Quench the aliquot in 1 mL of saturated aqueous NaHCO₃ and extract with 1 mL of Ethyl Acetate.
-
Spot the organic layer on a silica gel TLC plate and elute with EtOAc:Hexane (4:6 v/v).
-
Causality (E-E-A-T): Direct spotting of PPA will destroy the silica stationary phase. The mini-workup ensures accurate chromatography. The target product will exhibit intense blue/green fluorescence under long-wave UV light (365 nm) due to its extended π-conjugation, visually confirming successful ring closure.
Step 4: Quenching and Neutralization
-
Once TLC confirms the consumption of starting materials, remove the flask from the oil bath.
-
While the mixture is still warm and flowable (approx. 80–90 °C), pour it slowly into a beaker containing 150 g of vigorously stirred crushed ice.
-
Slowly add concentrated Ammonium Hydroxide (NH₄OH, 28%) dropwise until the pH reaches 7.5–8.0 .
-
Causality (E-E-A-T): PPA solidifies into an intractable glass at room temperature; pouring it while warm is critical for recovery. Neutralization of PPA is highly exothermic. The ice bath controls the temperature, preventing the thermal degradation of the free aniline group. As the pH approaches neutrality, highly water-soluble ammonium phosphate salts form, while the water-insoluble benzoxazole precipitates as a distinct solid mass.
Step 5: Isolation and Purification
-
Collect the crude precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake extensively with cold distilled water (3 × 50 mL).
-
Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling absolute ethanol.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystallization. Filter and dry under a vacuum.
-
Causality (E-E-A-T): Extensive aqueous washing removes trapped inorganic phosphate salts that could interfere with downstream biological assays or optoelectronic testing. Recrystallization exploits the differential solubility of the target molecule versus unreacted precursors, yielding high-purity this compound.
Analytical Validation Parameters
To close the self-validating loop, the isolated product must be characterized to confirm structural integrity:
-
Mass Spectrometry (ESI-MS): Expected
peak at m/z 225.1 (Exact Mass: 224.09). -
¹H NMR (DMSO-d₆, 400 MHz): Look for the diagnostic methyl singlet at ~2.45 ppm (3H, s). The free aniline group will present as a broad exchangeable singlet at ~5.40 ppm (2H, br s). The aromatic region (6.60–7.70 ppm) should integrate for 7 protons, confirming the preservation of both the benzoxazole core and the aniline ring.
References
-
[2] New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development (JST). URL:
-
[3] Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques (IJPCAT). URL:
-
[4] A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences (IJPBS). URL:
-
[1] 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine Overview & Applications. Benchchem. URL:
Sources
- 1. 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine | 356085-09-1 | Benchchem [benchchem.com]
- 2. New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant | Engineering and Technology For Sustainable Development [jst.vn]
- 3. ijpcat.com [ijpcat.com]
- 4. ijpbs.com [ijpbs.com]
Application Note: 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline as a Versatile Fluorescent Probe for Intracellular pH Mapping and Bioconjugation
Target Audience: Cell Biologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Grounding
Benzoxazole derivatives are renowned in molecular imaging for their robust solid-state and solution-phase fluorescence, high quantum yields, and exceptional photostability. The compound 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline represents a highly specialized push-pull fluorophore. It integrates an electron-donating primary amine (-NH2) at the meta-position of a phenyl ring, conjugated to an electron-accepting 6-methylbenzoxazole core.
The Causality of Structural Design
The specific structural features of this probe dictate its utility:
-
Intramolecular Charge Transfer (ICT): The electron-donating amine and electron-accepting benzoxazole create a strong ICT state upon photoexcitation[1]. The meta-substitution pattern is highly deliberate; it partially decouples the donor and acceptor in the ground electronic state but allows for profound charge transfer in the excited state. This results in a significantly larger Stokes shift compared to para-substituted analogs, effectively minimizing self-quenching and background autofluorescence during biological imaging[2].
-
pH-Dependent Photophysics: The aniline moiety acts as a highly sensitive proton receptor. At physiological pH, the amine is neutral, the ICT process is active, and the probe exhibits a red-shifted emission. However, in acidic microenvironments (pH < 4.5), the amine is protonated to an ammonium ion (-NH3+). This protonation completely abolishes its electron-donating capacity, truncating the ICT process and triggering a massive hypsochromic (blue) shift in the emission spectrum[3].
-
Synthetic Versatility: The primary amine provides a direct synthetic handle for covalent bioconjugation, allowing the small molecule to be transformed into a reactive label for proteins and antibodies.
Quantitative Photophysical Profile
The following table summarizes the baseline photophysical properties of this compound to guide optical filter selection and experimental design.
| Property | Value | Experimental Condition |
| Molecular Formula | C14H12N2O | - |
| Molecular Weight | 224.26 g/mol | - |
| Absorption Max ( | ~320 nm | Neutral pH (PBS, pH 7.4) |
| Emission Max ( | ~450 nm | Neutral pH (PBS, pH 7.4) |
| Stokes Shift | ~130 nm | Neutral pH |
| Quantum Yield ( | 0.45 - 0.60 | Dependent on solvent polarity |
| Isosbestic Point | ~345 nm | Derived from pH titration curves |
| Apparent pKa | ~4.2 | Aqueous buffer[4] |
Workflow 1: Ratiometric Intracellular pH Mapping
Experimental Rationale
Lysosomes maintain a highly acidic pH (4.5–5.0) critical for enzymatic degradation. Monitoring this pH requires probes with a pKa near 4.5. With an apparent pKa of ~4.2, this probe perfectly aligns with the lysosomal pH range[4]. To ensure trustworthiness, this protocol employs Nigericin , an H+/K+ ionophore. Nigericin equilibrates intracellular and extracellular pH in the presence of high extracellular potassium, allowing for the construction of an accurate in situ calibration curve—a mandatory self-validating step to ensure fluorescence changes are strictly pH-dependent.
Figure 1: Mechanism of ICT-driven ratiometric pH sensing by this compound.
Step-by-Step Protocol
Phase A: Cell Loading
-
Stock Preparation: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
Cell Culture: Seed HeLa or MCF-7 cells in 35 mm glass-bottom confocal dishes and culture until 70-80% confluent.
-
Staining: Dilute the stock solution to a final concentration of 5 μM in serum-free DMEM. Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Wash the cells three times with standard PBS (pH 7.4) to remove extracellular probe.
Phase B: In Situ pH Calibration (Self-Validation Step)
-
Buffer Preparation: Prepare a series of high-K+ calibration buffers (135 mM KCl, 2 mM K2HPO4, 20 mM HEPES, 1.2 mM CaCl2, 0.8 mM MgSO4) adjusted to specific pH values (e.g., pH 3.5, 4.0, 4.5, 5.0, 5.5, 6.0).
-
Ionophore Addition: Add Nigericin to each buffer to a final concentration of 10 μM.
-
Equilibration: Replace the PBS in the confocal dishes with the respective Nigericin-containing calibration buffers. Incubate for 10 minutes at room temperature to allow complete intracellular and extracellular pH equilibration.
-
Imaging & Ratiometric Analysis: Excite the cells at 320-340 nm. Collect emission in two channels: Channel 1 (370-400 nm, protonated state) and Channel 2 (440-470 nm, neutral state). Plot the ratio of Channel 1 / Channel 2 against the known pH to generate a standard curve.
Workflow 2: Covalent Bioconjugation for Live-Cell Imaging
Experimental Rationale
Direct coupling of anilines to proteins is inefficient due to their weak nucleophilicity. Therefore, this protocol activates the amine into an isothiocyanate (-NCS) using di-2-pyridyl thionocarbonate (DPT). DPT is selected over highly toxic thiophosgene to enhance laboratory safety while maintaining high conversion yields. The subsequent conjugation to Bovine Serum Albumin (BSA) or monoclonal antibodies is performed at pH 9.0. This alkaline condition is critical: it ensures the ε-amino groups of lysine residues on the protein are deprotonated (pKa ~10.5) and highly nucleophilic, facilitating rapid thiourea bond formation.
Figure 2: Step-by-step bioconjugation workflow converting the probe for targeted protein labeling.
Step-by-Step Protocol
Phase A: Amine Activation (Synthesis of Isothiocyanate)
-
Dissolve 10 mg of this compound in 2 mL of anhydrous dichloromethane (CH2Cl2).
-
Add 1.2 equivalents of di-2-pyridyl thionocarbonate (DPT) and a catalytic amount of triethylamine (TEA).
-
Stir the reaction at room temperature for 2 hours under an inert argon atmosphere.
-
Evaporate the solvent under reduced pressure. Purify the resulting isothiocyanate derivative via short-path silica gel chromatography (Hexane/Ethyl Acetate). Store the reactive probe desiccated at -20°C.
Phase B: Protein Conjugation
-
Protein Preparation: Dissolve the target protein (e.g., BSA or IgG antibody) in 0.1 M Sodium Carbonate buffer (pH 9.0) to a concentration of 2-5 mg/mL. Note: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will quench the reactive probe.
-
Labeling: Dissolve the isothiocyanate probe in high-quality, anhydrous DMF (10 mg/mL). Slowly add the dye to the protein solution while vortexing. Aim for a 10:1 to 20:1 molar ratio of dye to protein. Ensure the final concentration of DMF does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the mixture for 2 hours at room temperature in the dark with gentle end-over-end rotation.
-
Purification: Remove unreacted dye by passing the reaction mixture through a Sephadex G-25 size-exclusion column (e.g., PD-10 column) pre-equilibrated with PBS (pH 7.4). Collect the fast-moving fluorescent protein band.
-
Validation: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (protein) and 320 nm (probe), utilizing the extinction coefficient of the benzoxazole derivative.
References
-
Carayon, C., & Fery-Forgues, S. (2017). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences, 16(7), 1020-1035.
-
Fayed, T. A. (2004). Probing of micellar and biological systems using 2-(p-dimethylaminostyryl)benzoxazole - An intramolecular charge transfer fluorescent probe. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 236(1-3), 171-177.[1]
-
Kwon, J. E., et al. (2004). Strong Solvatochromic Fluorescence from the Intramolecular Charge-Transfer State Created by Excited-State Intramolecular Proton Transfer. Journal of the American Chemical Society, 126(30), 9152-9153.[2]
-
Hirano, M., et al. (2001). Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations. The Journal of Organic Chemistry, 66(23), 7675-7680.[4]
-
Lee, H., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Molecules, 28(4), 1735.[3]
Sources
Application Note: Optimized Condensation and Cyclization Protocols for the Synthesis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Introduction & Mechanistic Rationale
The 2-arylbenzoxazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. Specifically, 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline serves as a critical bifunctional building block. The presence of the nucleophilic aniline moiety allows for downstream diversification (e.g., amide coupling, Buchwald-Hartwig amination), while the 6-methylbenzoxazole core provides essential hydrophobic interactions and hydrogen-bond accepting capabilities in biological targets.
Synthesizing this specific compound presents a chemoselectivity challenge. Traditional methods rely on the direct condensation of 2-aminophenols with carboxylic acids under harsh, highly acidic conditions (e.g., polyphosphoric acid at >150 °C) [1]. If 3-aminobenzoic acid is used directly with 2-amino-5-methylphenol, the unprotected primary amine on the benzoic acid competes as a nucleophile, leading to intractable mixtures of polyamides and homo-coupled oligomers.
To bypass this, we outline a highly chemoselective, two-step oxidative cyclization and reduction pathway . By utilizing 3-nitrobenzaldehyde as a "masked amine" precursor, we completely eliminate off-target nucleophilic attack. The intermediate Schiff base undergoes intramolecular cyclization and subsequent oxidative dehydrogenation promoted by activated carbon and molecular oxygen—a green, metal-free methodology [2].
Experimental Design: Causality & Route Selection
The selection of reaction conditions is dictated by the need for high atom economy, scalability, and purification simplicity. Table 1 summarizes the quantitative data driving our route selection.
Table 1: Comparison of Catalytic Systems for 2-Arylbenzoxazole Synthesis
| Synthetic Strategy | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Overall Yield (%) | Chemoselectivity |
| Direct Acidic Condensation | 3-Aminobenzoic acid, PPA | None | 180 | 4 | 25 - 35 | Poor (Oligomerization) |
| Amide Activation | 3-Nitrobenzamide, Tf₂O, 2-F-Pyr | DCM | 0 to 25 | 12 | 50 - 60 | Moderate [3] |
| Oxidative Cyclization (2-Step) | 3-Nitrobenzaldehyde, Darco KB / O₂; then Pd/C, H₂ | m-Xylene / EtOH | 120 / 25 | 4 + 2 | 82 - 88 | Excellent |
Causality in Reagent Selection:
-
Activated Carbon (Darco KB) & O₂: Instead of stoichiometric heavy-metal oxidants (e.g., Pb(OAc)₄, Mn(OAc)₃), activated carbon provides a massive surface area that facilitates the adsorption and activation of molecular oxygen. This drives the rate-determining oxidative dehydrogenation of the benzoxazoline intermediate to the aromatic benzoxazole [2].
-
Palladium on Carbon (Pd/C): Chosen for the second step due to its high chemoselectivity. Under 1 atm of H₂, Pd/C rapidly reduces the nitro group to an amine without risking the hydrogenolysis of the C-O or C-N bonds within the stable benzoxazole heterocycle.
Mechanistic Pathway Visualization
Mechanistic pathway: Condensation, oxidative cyclization, and reduction to yield the target aniline.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 6-Methyl-2-(3-nitrophenyl)benzo[d]oxazole
This step establishes the core heterocycle via a metal-free oxidative cyclization.
Materials:
-
2-Amino-5-methylphenol (1.0 equiv, 10.0 mmol, 1.23 g)
-
3-Nitrobenzaldehyde (1.0 equiv, 10.0 mmol, 1.51 g)
-
Activated Carbon (Darco KB, Aldrich) (1.2 g)
-
Anhydrous m-xylene (20 mL)
Procedure:
-
Reaction Assembly: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylphenol, 3-nitrobenzaldehyde, and activated carbon.
-
Solvent & Atmosphere: Suspend the mixture in 20 mL of anhydrous m-xylene. Purge the system with pure oxygen gas for 5 minutes, then maintain an oxygen atmosphere using an O₂ balloon attached via a three-way stopcock.
-
Thermal Cyclization: Heat the reaction mixture to 120 °C using a pre-heated oil bath. Stir vigorously for 4 to 6 hours.
-
Causality Note: Vigorous stirring is critical to maintain the suspension of activated carbon and ensure optimal gas-liquid-solid mass transfer for the O₂ oxidant.
-
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly conjugated, brightly colored Schiff base intermediate will form within the first 15 minutes. The reaction is complete when this intermediate spot is fully consumed and replaced by the higher-Rf, UV-active benzoxazole product.
-
Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the activated carbon, washing the filter cake thoroughly with hot ethyl acetate (3 × 20 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield 6-Methyl-2-(3-nitrophenyl)benzo[d]oxazole as pale yellow needles.
Protocol B: Chemoselective Reduction to this compound
This step unmasks the aniline nucleophile for downstream applications.
Materials:
-
6-Methyl-2-(3-nitrophenyl)benzo[d]oxazole (1.0 equiv, 5.0 mmol, 1.27 g)
-
10% Pd/C (0.05 equiv Pd, 265 mg)
-
Absolute Ethanol / THF (1:1 v/v, 30 mL)
-
Hydrogen gas (balloon)
Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve the nitro-intermediate in the EtOH/THF mixture.
-
Causality Note: THF is added as a co-solvent to ensure complete dissolution of the rigid, planar nitrobenzoxazole, which has poor solubility in neat ethanol at room temperature.
-
-
Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Warning: Pd/C is highly pyrophoric when dry; add it to the solvent under a gentle stream of nitrogen.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen-filled balloon and stir the mixture vigorously at room temperature (20–25 °C) for 2 hours.
-
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the nitro compound [M+H]⁺ = 255 shifts completely to the aniline [M+H]⁺ = 225 (a mass reduction of 30 Da, corresponding to the replacement of two oxygen atoms with two hydrogen atoms).
-
Workup: Flush the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with methanol (2 × 15 mL).
-
Final Isolation: Evaporate the filtrate in vacuo. The resulting crude solid can be triturated with cold diethyl ether and filtered to afford pure this compound as an off-white to beige powder. Store under argon at 4 °C to prevent oxidative degradation of the aniline.
References
-
Organic Chemistry Portal. "Benzoxazole Synthesis." Organic Chemistry Portal Heterocycle Database. Available at:[Link]
-
Kawashita, Y., Nakamichi, N., Kawabata, H., & Hayashi, M. (2003). "Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon." The Journal of Organic Chemistry, 68(11), 4600-4603. Available at:[Link]
-
Zhang, Y., et al. (2023). "General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides." Molecules, 28(9), 3705. Available at:[Link]
procedure for incorporating 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline into polymers
Executive Summary
The compound 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a highly versatile building block in advanced materials science. Benzoxazole derivatives are structural isosteres of natural nucleic bases and are prized for their exceptional thermal stability, chemical resistance, and distinct photophysical properties, including strong fluorescence and nonlinear optical (NLO) behavior[1],[2].
Because this molecule possesses a single primary amine (an aniline group), it acts as a mono-functional nucleophile. In polymer chemistry, monoamines cannot form high-molecular-weight chains on their own via step-growth polymerization. Therefore, incorporating this fluorophore into a polymer matrix requires specific architectural strategies.
This technical guide details two field-proven methodologies for its incorporation:
-
Method A (Chain-Growth): Conversion of the aniline into a methacrylamide monomer for free-radical polymerization (FRP) to create pendant-functionalized polymers[3].
-
Method B (Step-Growth): Utilization of the monoamine as a terminal end-capping agent in the synthesis of high-performance polyimides.
Method A: Synthesis of Pendant Benzoxazole Polymers via Free Radical Polymerization
To incorporate the benzoxazole unit as a pendant group along a polymer backbone, the primary amine must first be converted into a polymerizable vinyl derivative. This is achieved via a Schotten-Baumann reaction with methacryloyl chloride, followed by free-radical copolymerization.
Step 1: Monomer Functionalization
-
Preparation: Dissolve 1.0 equivalent of this compound and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM). Chill the reaction flask to 0 °C in an ice bath.
-
Addition: Add 1.1 equivalents of methacryloyl chloride dropwise over 30 minutes under a nitrogen atmosphere.
-
Causality & Rationale: The reaction is highly exothermic; maintaining 0 °C prevents the thermal degradation of the acid chloride and minimizes side reactions. TEA is strictly required as an acid scavenger. It neutralizes the HCl byproduct formed during amidation. Without TEA, HCl would protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction.
-
Isolation: Wash the organic layer with saturated
and brine, dry over , and recrystallize the crude product from ethanol to yield the methacrylamide monomer.
Step 2: Free Radical Copolymerization
-
Preparation: In a Schlenk flask, dissolve the synthesized benzoxazole monomer, a comonomer (e.g., Methyl Methacrylate, MMA), and 1 mol% Azobisisobutyronitrile (AIBN) in anhydrous tetrahydrofuran (THF).
-
Degassing: Perform three consecutive freeze-pump-thaw cycles.
-
Causality & Rationale: Strict deoxygenation is mandatory. Molecular oxygen is a diradical that rapidly reacts with and quenches propagating polymer radicals, leading to premature chain termination and low molecular weights[4].
-
Polymerization: Backfill the flask with nitrogen and heat to 70 °C for 18 hours. AIBN is selected because its thermal decomposition kinetics at 70 °C provide a steady, controlled flux of initiating radicals.
-
Recovery: Precipitate the viscous solution into cold methanol, filter, and dry under vacuum to isolate the fluorescent pendant polymer.
Caption: Workflow for converting the aniline into a polymerizable monomer and subsequent FRP.
Method B: End-Capping of High-Performance Polyimides
Polyimides (PIs) are aerospace-grade polymers known for their extreme thermal stability. Incorporating benzoxazole units into PI systems imparts high stiffness and linearity, enhancing molecular orientation and raising the glass transition temperature (
Step 1: Polyamic Acid (PAA) Synthesis
-
Preparation: In a flame-dried, three-neck flask under a continuous nitrogen purge, dissolve a diamine (e.g., 4,4'-Oxydianiline, ODA) in anhydrous N,N-Dimethylacetamide (DMAc).
-
Polycondensation: Slowly add a slight stoichiometric excess of a dianhydride (e.g., Pyromellitic Dianhydride, PMDA) in portions. Stir for 12 hours at room temperature to form a viscous polyamic acid (PAA) precursor.
-
Causality & Rationale: The solvent (DMAc) must be strictly anhydrous. Trace water will rapidly hydrolyze the highly reactive dianhydride monomers into unreactive dicarboxylic acids, destroying the stoichiometric balance required for high-molecular-weight step-growth polymerization.
-
End-Capping: Add a calculated amount of this compound to the PAA solution. The monoamine reacts with the terminal anhydride groups. This caps the chains, preventing long-term viscosity drift during storage and improving the melt-processability of the final resin.
Step 2: Thermal Imidization (Cyclodehydration)
-
Casting: Cast the end-capped PAA solution onto a clean glass substrate using a doctor blade.
-
Step-Wise Curing: Place the substrate in a vacuum oven and heat sequentially: 100 °C, 150 °C, 200 °C, 250 °C, and 300 °C, holding for 1 hour at each stage.
-
Causality & Rationale: The thermal conversion of PAA to polyimide releases water as a byproduct. Step-wise heating is a critical self-validating control; it allows the DMAc solvent and the evolved water to diffuse out of the film slowly. If the film were rapidly heated to 300 °C, the solvent and water would aggressively boil, creating micro-voids and rendering the high-performance film structurally brittle and opaque[5].
Caption: Step-by-step pathway for synthesizing end-capped polyimides via thermal imidization.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected thermomechanical properties when incorporating this compound via the two methodologies.
| Parameter | Method A: Pendant Polymer (FRP) | Method B: End-Capped Polyimide |
| Polymer Architecture | Comb / Pendant Functionalized | Linear (Terminal End-Capped) |
| Reaction Mechanism | Free Radical (Chain-Growth) | Polycondensation (Step-Growth) |
| Typical Co-Monomers | Methyl Methacrylate (MMA), Styrene | PMDA, ODA (Dianhydride / Diamine) |
| Solvent System | THF, Toluene, or Dioxane | Anhydrous DMAc or NMP |
| Reaction Temperature | 70 °C – 85 °C | 0 °C (PAA) |
| Typical | 100 °C – 120 °C (MMA-based) | > 300 °C |
| Primary Application | NLO materials, Fluorescent sensors | High-temp dielectric films, Aerospace |
References
-
Synthesis and nonlinear optical properties of methacrylate polymers... ResearchGate.2
-
Processable poly(benzoxazole imide)s derived from asymmetric benzoxazole diamines containing 4-phenoxy aniline: synthesis, properties and the isomeric effect. Polymer Chemistry (RSC Publishing).
-
Pyridinium-Benzoxazole-Based Anode Material for Sustainable All-Organic Polymer-Based Batteries. ACS Publications. 3
-
Synthesis and properties of polyimides containing benzoxazole units in the main chain. Tokyo Institute of Technology. 5
-
New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. PMC (NIH). 4
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. 1
Sources
Technical Guide: Azo Coupling of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Executive Summary
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a specialized heterocyclic amine intermediate. Unlike simple anilines, the presence of the 2-substituted benzoxazole moiety confers unique photophysical properties, often resulting in azo dyes with high molar extinction coefficients and potential fluorescence. This compound serves as the diazo component in coupling reactions.
This guide details the synthesis of azo dyes derived from this amine.[1][2][3][4] The protocols address the specific solubility challenges posed by the benzoxazole ring and ensure the stability of the diazonium intermediate.
Key Chemical Characteristics[2][3][5][6][7][8][9][10][11][12][13]
-
Role: Diazo Component (Electrophile source).
-
Reactivity: The benzoxazole ring is electron-withdrawing, increasing the electrophilicity of the resulting diazonium salt compared to unsubstituted aniline.
-
Solubility: Low water solubility requires the use of co-solvents (acetic acid) or fine suspension techniques during diazotization.
-
Applications: Disperse dyes for polyester, pH indicators, and bio-imaging probes.
Mechanistic Pathway
The reaction proceeds via a two-step sequence: Diazotization (formation of the electrophile) followed by Azo Coupling (Electrophilic Aromatic Substitution).
Figure 1: Mechanistic flow from the benzoxazolyl-aniline precursor to the final azo chromophore.[5][6]
Pre-Reaction Considerations & Safety
Solubility Management
The benzoxazole moiety significantly reduces water solubility. Standard aqueous diazotization often fails due to the formation of clumps.
-
Solution: Use the Glacial Acetic Acid Method .[1] Dissolving the amine in acetic acid before adding HCl ensures a homogeneous reaction mixture.
Stability[6][8]
-
Temperature: Diazonium salts of heterocyclic amines are thermally unstable. Maintain reaction temperature strictly between 0–5°C .
-
Light: Protect the diazonium solution from direct sunlight to prevent photodecomposition.
Safety (E-E-A-T)
-
Nitrosamines: Avoid concurrent presence of secondary amines and nitrites in uncontrolled conditions to prevent carcinogenic nitrosamine formation.
-
Azides: Do not allow the diazonium salt to dry out; it may be explosive. Always keep it in solution until coupled.
Protocol 1: Diazotization (The "Acetic Acid" Method)
This protocol is optimized for hydrophobically substituted anilines like this compound.
Reagents
-
This compound: 10 mmol (approx. 2.24 g)
-
Hydrochloric Acid (conc. 37%): 6 mL
-
Sodium Nitrite (NaNO₂): 11 mmol (0.76 g) dissolved in 5 mL water
-
Glacial Acetic Acid: 20 mL
-
Urea: ~0.5 g (for quenching)
-
Ice/Water bath[7]
Step-by-Step Procedure
-
Dissolution: In a 100 mL beaker, dissolve 10 mmol of the amine in 20 mL of glacial acetic acid. Stir until fully dissolved.
-
Acidification: Cool the solution to 10°C. Slowly add 6 mL of conc. HCl dropwise. Note: A fine precipitate of the amine hydrochloride salt may form. This is expected and desirable if the particles are fine.
-
Cooling: Place the beaker in an ice-salt bath and cool to 0–2°C .
-
Nitrosation: Add the NaNO₂ solution dropwise via an addition funnel or syringe, keeping the internal temperature below 5°C .
-
Critical Check: The mixture should become a clear(er) solution as the diazonium salt forms (diazonium salts are generally more soluble than the amine hydrochloride).
-
-
Reaction Time: Stir at 0–5°C for 30–45 minutes.
-
Quenching: Test for excess nitrous acid using starch-iodide paper (turns blue/black). If positive, add solid Urea in small portions until the paper no longer changes color. This prevents side reactions during coupling.
Protocol 2: Coupling Reactions
The choice of coupling partner determines the pH requirement.
Variant A: Acid Coupling (with Amines)
Target: Synthesis of disperse dyes (e.g., using N,N-Diethylaniline).
-
Preparation of Coupler: Dissolve 10 mmol of N,N-Diethylaniline in 10 mL of dilute acetic acid or methanol.
-
Addition: Slowly add the cold diazonium solution (from Protocol 1) to the coupler solution while stirring.
-
Buffering: The coupling of amines is favored in weakly acidic conditions (pH 4–6). Add sodium acetate solution dropwise to adjust the pH to ~5.
-
Completion: Stir for 2–4 hours at 5–10°C. A deep colored precipitate (usually red or orange) will form.
-
Isolation: Pour the mixture into 200 mL of ice water. Neutralize with NaHCO₃ if necessary. Filter the precipitate, wash with water, and dry.[7][8]
Variant B: Alkaline Coupling (with Phenols/Naphthols)
Target: Synthesis of anionic dyes or pigments (e.g., using
-
Preparation of Coupler: Dissolve 10 mmol of
-Naphthol in 20 mL of 10% NaOH solution (0°C). -
Addition: Slowly add the cold diazonium solution (from Protocol 1) into the alkaline naphthol solution.
-
Note: The order is reversed here. Adding the acid diazo to the base ensures the phenol remains deprotonated (phenoxide), which is the active nucleophile.
-
-
pH Control: Maintain pH 8–9. If the pH drops due to the acid in the diazo solution, add more NaOH or Na₂CO₃.
-
Completion: Stir for 1–2 hours. The dye will precipitate as a sodium salt or free acid depending on final pH.
-
Isolation: Acidify slightly with HCl to precipitate the free dye if a salt is not desired. Filter and wash.[7][8]
Characterization & Data Analysis
Expected Analytical Data
| Technique | Parameter | Expected Observation |
| UV-Vis | Strong absorption in 450–550 nm range (Orange/Red). Red-shift expected due to benzoxazole conjugation. | |
| IR Spectroscopy | -N=N- Stretch | Weak band at 1400–1450 cm⁻¹ (often obscured). |
| IR Spectroscopy | Benzoxazole C=N | Sharp band at ~1610–1630 cm⁻¹. |
| 1H NMR | Aromatic Region | Distinct downfield shift of protons ortho to the azo linkage. |
| Mass Spectrometry | Molecular Ion | [M+H]+ corresponding to (Amine MW + Coupler MW - 2). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Decomposition of diazonium salt | Keep temp < 5°C; Ensure complete diazotization before coupling. |
| Tar/Oil Formation | Coupling pH incorrect | strictly monitor pH (4-5 for amines, 8-9 for phenols). |
| Precipitate Clumping | Poor solubility of amine | Use more Acetic Acid or DMF as co-solvent during diazotization. |
References
-
BenchChem. (2025).[2] Synthesis of Azo Compounds Using Aniline Derivatives - Application Notes. Link
-
Cai, K., et al. (2014).[9] "An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite."[9] Green and Sustainable Chemistry, 4, 111-119.[9] Link
-
Narasimha, S. A., et al. (2025).[3] "Synthesis, Spectral Characterization, NLO, and DFT Studies of 3-Thiomethyl Aniline-Based Azo Dyes." Rasayan Journal of Chemistry, 18(1). Link
-
Filimonov, V. D., et al. (2008).[10] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[10] Organic Letters, 10, 3961-3964.[10] Link
-
Organic Chemistry Portal. "Diazotisation Mechanisms and Protocols." Link
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ijisrt.com [ijisrt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4579939A - Azo dyes from substituted 2-aminothiophenes and acyclic active methylene couplers - Google Patents [patents.google.com]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 9. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
- 10. Diazotisation [organic-chemistry.org]
Application Notes & Protocols: Harnessing Benzoxazole Aniline Derivatives for Advanced Cellular and Tissue Staining
Introduction: The Versatility of Benzoxazole Aniline Probes
Benzoxazole derivatives represent a formidable class of heterocyclic compounds that have garnered significant attention across medicinal chemistry and materials science.[1][2] Their fused benzene and oxazole ring core provides a rigid, planar structure that is amenable to extensive chemical modification, allowing for the fine-tuning of their photophysical properties.[3][4] When combined with an aniline moiety, these derivatives often exhibit remarkable fluorescent characteristics, including high quantum yields, large Stokes shifts, and a profound sensitivity to their microenvironment.[5][6]
This unique environmental sensitivity is the cornerstone of their utility as fluorescent probes. Changes in local polarity, viscosity, pH, or binding to a biological target can induce significant shifts in their fluorescence emission or intensity.[5][7] This has led to the development of sophisticated benzoxazole aniline-based probes for a wide array of applications, from the non-invasive imaging of amyloid-β plaques in Alzheimer's disease models to the real-time monitoring of intracellular viscosity and the detection of specific ions.[5][8][9][10]
This guide provides an in-depth exploration of the principles behind these probes and delivers field-proven, step-by-step protocols for their successful application in research and drug development settings.
Core Principles: Understanding the Staining Mechanism
The efficacy of benzoxazole aniline derivatives as fluorescent probes is rooted in their distinct molecular architecture and resulting photophysical behaviors.
-
Molecular Structure: The core structure consists of a benzoxazole system, which acts as an electron-accepting unit, linked to an aniline-derived group that serves as an electron donor. This donor-acceptor (D-A) arrangement is critical for its fluorescent properties.
-
Mechanism of Fluorescence - Intramolecular Charge Transfer (ICT): Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the aniline donor, to the lowest unoccupied molecular orbital (LUMO), localized on the benzoxazole acceptor. This creates an excited state with significant charge separation, known as an Intramolecular Charge Transfer (ICT) state.[6] The energy of this ICT state is highly sensitive to the polarity of the surrounding environment. In polar solvents, the ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. This solvatochromic effect is a key principle behind their use as environmental sensors.[6][7]
-
Environmental Sensitivity & Molecular Rotors: Many benzoxazole probes are designed as "molecular rotors." In low-viscosity environments, parts of the molecule can freely rotate, providing a non-radiative pathway for the excited state to decay back to the ground state, resulting in weak fluorescence. When the probe binds to a target (like an amyloid fibril) or enters a highly viscous environment (like the cellular cytoplasm during apoptosis), this intramolecular rotation is hindered.[5] This restriction closes the non-radiative decay channel, forcing the molecule to relax by emitting a photon, leading to a dramatic increase in fluorescence quantum yield.[5]
Caption: Photoexcitation and relaxation pathways of a benzoxazole aniline dye.
Application Note 1: Ex Vivo Detection of Amyloid-β Plaques
Scientific Context: Alzheimer's disease is characterized by the progressive deposition of senile plaques in the brain, which are primarily composed of amyloid-β (Aβ) fibrils.[8] Styrylbenzoxazole derivatives have been developed as potent fluorescent probes that exhibit high binding affinity for these Aβ aggregates, making them invaluable tools for neuropathological studies.[8][9] One such compound, BF-168, selectively binds to both diffuse and neuritic plaques in Alzheimer's brain tissue.[8][9] The mechanism relies on the probe's ability to intercalate within the β-sheet structures of the fibrils, which restricts its conformation and leads to a strong fluorescence enhancement.
Quantitative Data: Properties of Amyloid-Targeting Probes
| Compound | Target | Binding Affinity (Kd, nM) |
| [¹²⁵I]BF-180 | Aβ(1-40) Aggregates | 6.8 ± 1.4 |
| [¹²⁵I]BF-180 | Aβ(1-42) Aggregates | 10.6 ± 1.5 |
| BF-124 | Aβ(1-42) Aggregates | High Affinity |
| Data synthesized from in vitro binding affinity studies.[8] |
Protocol: Staining Aβ Plaques in Transgenic Mouse Brain Sections
This protocol is designed for staining paraffin-embedded or cryosectioned brain tissue from Alzheimer's model mice (e.g., APP23 or PS1/APP transgenic mice).
Materials:
-
Styrylbenzoxazole probe (e.g., BF-168)
-
DMSO (Spectroscopic grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (100%, 90%, 70%)
-
Xylene (for paraffin sections)
-
Mounting medium (aqueous, non-fluorescent)
-
Coplin jars
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel, depending on the probe's spectra)
Methodology:
-
Probe Preparation (Stock Solution):
-
Prepare a 1 mM stock solution of the styrylbenzoxazole probe in high-quality DMSO.
-
Scientist's Note: DMSO is the solvent of choice due to its ability to fully solubilize these hydrophobic compounds. Store the stock solution at -20°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Tissue Section Preparation:
-
For Paraffin-Embedded Sections: Deparaffinize slides by incubating in xylene (2x 5 minutes), followed by rehydration through a graded ethanol series: 100% (2x 2 minutes), 90% (1 minute), 70% (1 minute), and finally in distilled water.
-
For Cryosections: Bring slides to room temperature for 15-20 minutes and fix as required by your tissue preparation protocol. Wash briefly in PBS.
-
-
Staining Incubation:
-
Prepare a working staining solution by diluting the 1 mM stock solution into PBS to a final concentration of 1-10 µM.
-
Scientist's Note: The optimal concentration should be determined empirically. Start with a 5 µM solution. The presence of a small percentage of ethanol (e.g., 1-5%) in the final staining solution can aid in probe solubility and tissue penetration.
-
Completely cover the tissue section with the staining solution and incubate for 15-30 minutes at room temperature in a dark, humidified chamber.
-
-
Washing:
-
Gently rinse the slides in PBS to remove the bulk of the staining solution.
-
Wash the slides twice with fresh PBS for 5 minutes each to effectively remove unbound probe and reduce background fluorescence.
-
-
Mounting and Imaging:
-
Carefully remove excess PBS from around the tissue section.
-
Apply a drop of aqueous mounting medium and place a coverslip, avoiding air bubbles.
-
Image the slides using a fluorescence microscope. Amyloid plaques will appear brightly fluorescent against a dark background.
-
Caption: Workflow for ex vivo staining of amyloid plaques.
Application Note 2: Real-Time Monitoring of Intracellular Viscosity in Live Cells
Scientific Context: Intracellular viscosity is a critical biophysical parameter that influences molecular diffusion and reaction kinetics, and it is altered during key cellular events like apoptosis.[5] Benzoxazole-based molecular rotors are exquisitely designed to report on these changes. A classic example is 2-(2'-Hydroxyphenyl)benzoxazole (HBO), whose fluorescence is strongly dependent on the rotational freedom of its hydroxyphenyl group.[5] In the highly viscous environment of an apoptotic cell, this rotation is hindered, causing a marked increase in fluorescence intensity.
Quantitative Data: Photophysical Properties of a Viscosity Probe (HBO)
| Property | Value |
| Excitation Wavelength | ~360 nm |
| Emission Wavelength | ~485 nm |
| Stokes Shift | ~125 nm |
| Response to Viscosity | Fluorescence intensity increases with increasing viscosity |
| Data based on the properties of 2-(2'-Hydroxyphenyl)benzoxazole (HBO).[5] |
Protocol: Live-Cell Imaging of Viscosity Changes
This protocol provides a general workflow for staining live, adherent cells to monitor changes in intracellular viscosity.
Materials:
-
Benzoxazole viscosity probe (e.g., HBO)
-
DMSO (Cell culture grade)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS) or HEPES-buffered saline
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Methodology:
-
Cell Culture:
-
Plate cells on glass-bottom dishes and culture to the desired confluence (typically 60-80%).
-
Scientist's Note: Ensure cells are healthy and evenly distributed to obtain reliable and reproducible results.
-
-
Probe Preparation (Stock & Working Solutions):
-
Prepare a 1 mM stock solution of the viscosity probe in DMSO.[5]
-
On the day of the experiment, prepare a working staining solution by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.[5]
-
Scientist's Note: The use of serum-free medium during the loading step is critical. Serum proteins like albumin can bind to hydrophobic probes, leading to high background fluorescence and reduced cellular uptake.
-
-
Probe Loading:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing serum-free medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[5] The optimal time may vary by cell type and should be determined empirically.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with warm PBS or a physiological buffer to remove any unbound, extracellular probe.[5] This step is crucial for achieving a high signal-to-noise ratio.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium (with serum) or an appropriate imaging buffer to the cells.
-
Immediately transfer the dish to the microscope stage equipped with an environmental chamber.
-
Acquire baseline fluorescence images. If inducing an event (e.g., apoptosis), add the stimulus and begin time-lapse imaging using the lowest possible excitation light intensity to minimize phototoxicity.[11][12]
-
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. jocpr.com [jocpr.com]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Styrylbenzoxazole Derivatives for In Vivo Imaging of Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Styrylbenzoxazole derivatives for in vivo imaging of amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biotium.com [biotium.com]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
microwave-assisted synthesis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
An Application Note and Protocol for the Microwave-Assisted Synthesis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve a direct, one-pot condensation of 2-amino-5-methylphenol and 3-aminobenzoic acid.[1] This method offers significant improvements over conventional heating, including drastically reduced reaction times, enhanced yields, and alignment with the principles of green chemistry.[2][3][4][5][6][7] This guide is intended for researchers, scientists, and professionals in drug development, providing detailed mechanistic insights, a step-by-step protocol, characterization data, and troubleshooting advice.
Introduction: The Significance of Benzoxazoles and Microwave Synthesis
Benzoxazoles are a privileged class of heterocyclic compounds, forming the core structure of numerous pharmacologically active molecules.[8] Their derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in drug discovery.[9][10] The target molecule, this compound, incorporates this key pharmacophore.
The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, which can require harsh conditions and long reaction times.[8][11] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing direct dielectric heating to accelerate chemical reactions dramatically.[12][13] Unlike conventional heating which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[14][15] This results in shorter reaction times (minutes instead of hours), often higher yields, and cleaner reaction profiles, making it an invaluable tool in modern medicinal chemistry.[5][12]
Reaction Scheme and Mechanism
The synthesis proceeds via a direct acid-catalyzed cyclocondensation reaction. Polyphosphoric acid (PPA) is an exemplary catalyst, serving as both a Brønsted acid and a powerful dehydrating agent to drive the equilibrium towards product formation.[11][16][17][18]
Overall Reaction:
Mechanistic Rationale:
The reaction mechanism involves two primary stages:
-
Acylation: The amino group of 2-amino-5-methylphenol performs a nucleophilic attack on the carbonyl carbon of 3-aminobenzoic acid. The acid catalyst activates the carboxylic acid, making it more electrophilic.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the resulting intermediate amide then attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule (facilitated by the dehydrating agent, PPA) to form the stable aromatic oxazole ring.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. epcp.ac.in [epcp.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. visitka.narod.ru [visitka.narod.ru]
- 13. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microwave Synthesis [organic-chemistry.org]
- 16. ijpbs.com [ijpbs.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Topic: Troubleshooting Solubility & Formulation Challenges
Document ID: TSC-BZ-042 | Version: 2.1 | Last Updated: March 2026
Executive Summary: The Molecule & The Challenge
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a lipophilic fluorophore and bioactive scaffold often used in kinase inhibition studies and fluorescent sensing. Users frequently report precipitation upon dilution into aqueous buffers and fluorescence quenching in high-concentration stocks.
The Root Cause:
-
High Lattice Energy: The planar benzoxazole core facilitates strong
stacking, creating a stable crystal lattice that resists dissolution in water [1].[1] -
Weak Basicity: The aniline moiety (pKa
3.5–4.5) is not sufficiently protonated at physiological pH (7.4) to confer solubility, meaning the molecule remains neutral and hydrophobic in most biological assays [2].
Stock Solution Preparation (The Foundation)
Q: What is the absolute best solvent for creating a high-concentration stock? A: Anhydrous DMSO (Dimethyl Sulfoxide).
While ethanol and methanol are often attempted, they lack the dipolar aprotic strength required to disrupt the intermolecular stacking of the benzoxazole core effectively at high concentrations.
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4] | Notes |
| DMSO | Excellent | ~50–100 mM | Recommended. Hygroscopic; keep sealed. |
| DMF | Good | ~30–50 mM | Good alternative, but more toxic to cells. |
| Ethanol | Moderate | ~5–10 mM | Evaporates; concentration shifts over time. |
| Water/PBS | Insoluble | < 10 | Do not use for stock preparation. |
Critical Protocol: The "Warm & Vortex" Method
-
Weigh the powder into a glass vial (avoid plastic, which can leach plasticizers).
-
Add room temperature anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate at 40°C for 5–10 minutes. The heat helps overcome the crystal lattice energy [3].
-
Visual Check: Hold the vial against a light. The solution must be perfectly clear. Any turbidity indicates micro-crystals that will seed massive precipitation later.
Aqueous Dilution & The "Crash-Out" Effect
Q: Why does the compound precipitate immediately when I add water to my DMSO stock? A: You are triggering a rapid dielectric shock.
When a hydrophobic solute in DMSO is exposed to water, the solvent environment changes instantly. Water molecules form a "cage" around the hydrophobic benzoxazole (hydrophobic effect), forcing the molecules to aggregate and precipitate [4].
Troubleshooting Workflow: The Serial Dilution Strategy
Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution step.
Step-by-Step Protocol:
-
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 (creates a 1 mM intermediate).
-
Prepare Buffer: Have your PBS or media ready, ideally containing 0.1% BSA (Bovine Serum Albumin). Albumin acts as a "molecular sponge," binding the lipophilic compound and preventing aggregation.
-
Final Dilution: Add the intermediate dropwise to the stirring buffer.
-
Result: A stable dispersion suitable for immediate use.
Advanced Formulation: Biological Assays
Q: I need to dose this in animals or cell culture. DMSO is toxic at high levels. What now? A: Encapsulation via Cyclodextrins.
Simple pH adjustment (acidification) is not recommended for biological assays. While protonating the aniline (pH < 4) increases solubility, it is incompatible with cell viability. Instead, use Hydroxypropyl-
Why it works: The hydrophobic benzoxazole core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water [1, 5].
Protocol: Cyclodextrin Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in water or saline. -
Dissolve your compound in a minimal volume of acetone or ethanol (not DMSO, if possible, to avoid residual solvent).
-
Add the compound solution dropwise to the cyclodextrin solution with constant stirring.
-
Stir open-capped for 24 hours to allow the organic solvent to evaporate and the inclusion complex to form.
-
Filter sterilize (0.22
m).[1]
Fluorescence Troubleshooting
Q: My signal is quenching at higher concentrations. Why? A: Aggregation-Induced Quenching (ACQ).
Benzoxazole derivatives are planar.[1] At high concentrations, they stack like plates. This allows energy transfer between non-fluorescent dimers, killing the signal [6].
Diagnostic Check:
-
Measure fluorescence at 1
M and 10 M. -
If the signal at 10
M is not 10x the signal at 1 M, you have aggregation.
Solution:
-
Add Surfactant: 0.05% Tween-20 or Triton X-100 disrupts the stacks.
-
Lower Concentration: Stay below 5
M for quantitative fluorescence assays.
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for selecting the correct solvent system based on your experimental application.
Caption: Decision tree for solvent selection based on experimental context. Blue nodes indicate standard prep; Red nodes indicate advanced formulation requirements.
References
-
BenchChem Technical Support. (2025).[1][5] Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. BenchChem. 1
-
Yildiz, M., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. 6
-
Quora Contributors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. 7
-
Catalán, J., et al. (2001).[8] Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry. 8
-
BenchChem Technical Support. (2025). Overcoming Solubility Issues with Benzoxazole Compounds. BenchChem. 5
-
Moucha, P., et al. (2025). Highly lipophilic fluorescent dyes in nano-emulsions: towards bright non-leaking nano-droplets. PMC/NIH. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly lipophilic fluorescent dyes in nano-emulsions: towards bright non-leaking nano-droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journaleras.com [journaleras.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating benzoxazole-aniline hybrids. This guide moves beyond basic procedures, offering mechanistically grounded troubleshooting, self-validating protocols, and empirical data to ensure high-purity isolation of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline.
Knowledge Base: Core Principles of Benzoxazole Crystallization
The successful recrystallization of this compound relies on manipulating its dual chemical nature. The molecule features a lipophilic methyl-benzoxazole core fused to a protic, hydrogen-bonding aniline moiety.
The Causality of Solvent Selection: Protic solvents (like ethanol) participate in hydrogen bonding with the aniline group, which facilitates complete dissolution at elevated temperatures. Conversely, aprotic solvent mixtures (like acetone/acetonitrile) do not provide this hydrogen-bonding network, resulting in a sharp, temperature-dependent solubility drop-off upon cooling 1. This sharp gradient is the thermodynamic driver that forces the compound out of solution while leaving structurally dissimilar impurities dissolved in the mother liquor 2.
Standard Operating Procedure (SOP): Self-Validating Recrystallization
This protocol is engineered as a self-validating system. By integrating an aliquot validation step, you prevent the loss of bulk material due to incorrect solvent ratios.
Step 1: Solvent Selection & Dissolution Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of boiling ethanol (or an acetone/acetonitrile mixture). Gradually add hot solvent dropwise until the solid is completely dissolved at reflux [[3]]().
Step 2: Clarification (If Required) If the solution is dark brown or yellow (indicating oxidized aniline polymers), add 1-2% w/w activated charcoal. Boil the suspension for 5 minutes to allow the high-surface-area carbon to adsorb the polymeric impurities 2. Perform a rapid hot gravity filtration through a pre-warmed Celite pad.
Step 3: The Validation Aliquot (Critical Step) Before cooling the bulk flask, extract a 1 mL aliquot of the hot solution into a test tube and plunge it into an ice bath.
-
Validation Pass: If distinct crystals form within 2 minutes, the solvent ratio is optimal. Proceed to Step 4.
-
Validation Fail: If the sample turns into a cloudy oil, the solution is supersaturated or the polarity is incorrect. Return the aliquot to the bulk flask and adjust the solvent system (see FAQ Q1).
Step 4: Controlled Crystallization Remove the bulk flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20°C) to promote the growth of large, pure crystal lattices. Once at room temperature, transfer the flask to an ice bath (0-5 °C) and hold for 30-60 minutes to maximize yield 2.
Step 5: Isolation & Drying Collect the purified product via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal volume of ice-cold recrystallization solvent to displace the impurity-laden mother liquor. Dry the crystals in a vacuum oven at 55–60 °C to constant weight 2. Confirm purity via Thin-Layer Chromatography (TLC) or melting point analysis.
Troubleshooting Guide & FAQs
Q1: My compound is "oiling out" instead of forming discrete crystals. What is the mechanism behind this, and how do I fix it? A1: "Oiling out" occurs when the target compound's melting point is depressed below the solvent's boiling point due to a high concentration of impurities acting as a freezing-point depressant, or because the solution is supersaturated 3. Solution: Reheat the mixture until the oil redissolves. Add a miscible "anti-solvent" (e.g., adding water to an ethanol solution, or heptane to an ethyl acetate solution) dropwise until slight turbidity is observed, then allow it to cool slowly [[4]](). Alternatively, introduce a seed crystal to bypass the nucleation energy barrier.
Q2: The recovered crystals are heavily discolored. How can I improve the visual and chemical purity? A2: Aniline derivatives are highly susceptible to oxidative degradation, forming dark, polymeric byproducts. Solution: If Step 2 (Activated Charcoal) was insufficient, you must perform a secondary recrystallization. Dissolve the crystals in a mixed solvent system (like acetone/acetonitrile) which is highly effective at partitioning lipophilic colored impurities into the mother liquor 2.
Q3: My crystal yield is exceptionally low (<30%). How can I maximize recovery without sacrificing purity? A3: Low yields typically stem from using an excessive volume of solvent during the initial dissolution, which keeps the product dissolved even at 0 °C. Solution: Concentrate the mother liquor under reduced pressure on a rotary evaporator to roughly one-third of its original volume, then repeat the cooling process to harvest a "second crop" of crystals 4.
Data Center: Solvent Screening Matrix
The following table summarizes the quantitative parameters and mechanistic suitability of standard solvent systems used for benzoxazole purification.
| Solvent System | Boiling Point (°C) | Polarity Index | Mechanistic Action & Suitability |
| Ethanol (100%) | 78.4 | 5.2 | Excellent primary choice. Participates in H-bonding with the aniline group, ensuring high solubility at reflux and poor solubility at 0°C 5. |
| Acetone / Acetonitrile | 56.0 / 82.0 | 5.1 / 5.8 | High purity yield. Disrupts lipophilic impurities while maintaining a sharp temperature-dependent solubility gradient 2. |
| Ethyl Acetate / Heptane | 77.1 / 98.4 | 4.4 / 0.1 | Tunable mixed system. Ethyl acetate dissolves the compound; heptane acts as an anti-solvent to force precipitation 2. |
| Toluene | 110.6 | 2.4 | For stubborn non-polar byproducts. Requires higher temperatures but effectively removes unreacted lipophilic precursors 6. |
Process Visualization
Workflow for the recrystallization and troubleshooting of benzoxazole derivatives.
References
-
WO2006096624A1 - Process for the purification of substituted benzoxazole compounds | Google Patents | 2
-
Solvent effects and selection for benzoxazole formation reactions | Benchchem | 1
-
Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione | Benchchem | 3
-
Technical Support Center: Purification of 6-Nitro-2-(p-tolyl)benzo[d]oxazole | Benchchem |4
-
Catalyst Fe3O4@SiO2-DETA-Mg: Efficient and One-step Synthesis of Benzoxazoles | Journal of Synthetic Chemistry | 5
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents | PMC |6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Executive Summary & Thermodynamics
The synthesis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-amino-5-methylphenol with 3-aminobenzoic acid (or its derivatives).
Temperature is the single most critical variable in this reaction. It acts as a thermodynamic gatekeeper between two distinct chemical states:
-
The Kinetic Trap (<130°C): Formation of the intermediate amide/ester (open ring).
-
The Thermodynamic Product (>150°C): Cyclodehydration to the benzoxazole (closed ring).
Critical Warning: This specific molecule contains a free aniline amine. Unlike simple alkyl-benzoxazoles, this amine is susceptible to oxidative degradation at high temperatures (>190°C), leading to "tarring." Optimization requires a precise thermal ramp under an inert atmosphere.
The Reaction Pathway (Visualized)
The following diagram illustrates the temperature-dependent pathway. Note the "Danger Zone" where oxidation of the aniline moiety competes with cyclization.
Caption: Thermal gating in benzoxazole synthesis. Successful cyclization requires sustaining 160-175°C without breaching the oxidation threshold of the aniline tail.
Optimized Protocol: Polyphosphoric Acid (PPA) Method
Based on standard benzoxazole synthesis methodologies [1][2].
Reagents:
-
2-amino-5-methylphenol (1.0 eq)
-
3-aminobenzoic acid (1.0 eq)
-
Polyphosphoric Acid (PPA) (10-15 wt% relative to reactants)
Step-by-Step Thermal Profile:
| Phase | Temp Range | Duration | Technical Rationale |
| 1. Homogenization | 60°C - 90°C | 30-60 min | PPA is viscous. Gentle heating allows reactants to dissolve and mix intimately without sublimation. |
| 2. Amide Formation | 110°C - 120°C | 1-2 Hours | Formation of the open-chain amide intermediate. Water is generated but trapped by PPA. |
| 3. Cyclization | 160°C - 175°C | 2-4 Hours | CRITICAL STEP. The ring closes. Monitor via TLC. Do not exceed 180°C to protect the aniline group. |
| 4. Quenching | 70°C - 80°C | N/A | Cool to this range before pouring into ice water. Pouring PPA at >100°C is dangerous; pouring at <50°C is too viscous. |
Troubleshooting Guide (Q&A)
Issue 1: "My product is sticky/gummy and shows a broad OH/NH peak in IR around 3200-3400 cm⁻¹."
Diagnosis: Incomplete Cyclization.[1][2][3][4] Technical Explanation: You likely stopped the reaction at the "Intermediate" phase (see Diagram 1). The broad peak corresponds to the amide N-H and phenolic O-H that failed to eliminate water. Corrective Action:
-
Increase Temperature: Ensure the internal reaction temperature (not just the oil bath) reaches at least 160°C.
-
Extend Time: Hold at 170°C for an additional 2 hours.
-
Check Catalyst: If using old PPA, it may be hydrated. PPA acts as the dehydrating agent; if it's "wet," cyclization is thermodynamically unfavorable. Use fresh PPA with high
content.
Issue 2: "The reaction mixture turned into a black, insoluble tar."
Diagnosis: Oxidative Degradation of the Aniline. Technical Explanation: The 3-amino group on the benzoic acid moiety is electron-rich and sensitive. At 170°C in the presence of oxygen, it creates radical species that polymerize. Corrective Action:
-
Inert Atmosphere (Mandatory): You must degas the PPA and run the reaction under a strict Nitrogen or Argon blanket.
-
Thermal Ramp: Do not plunge reagents into pre-heated 170°C PPA. Use the stepwise ramp described in the protocol to avoid thermal shock.
-
Alternative Route: If tarring persists, start with 3-nitrobenzoic acid instead. The nitro group is stable at 170°C. Reduce the nitro group to the amine (using SnCl2 or H2/Pd) after the benzoxazole ring is formed.
Issue 3: "Low yield, and I see white crystals in the condenser."
Diagnosis: Sublimation of Starting Material. Technical Explanation: 2-amino-5-methylphenol has a tendency to sublime before it reacts, especially if the temperature is ramped too quickly. Corrective Action:
-
Pre-reaction: Stir at 80°C for 1 hour to ensure the phenol is chemically bound as the ester/amide before raising the temperature to cyclization levels.
-
Condenser Setup: Use an air condenser followed by a water condenser. Keep the lower part of the condenser warm enough to melt sublimed material back into the flask.
Decision Tree for Optimization
Use this logic flow to diagnose your current batch:
Caption: Diagnostic flowchart for evaluating crude reaction outcomes.
References
-
BenchChem Technical Support. (2025).[1][2][3][5][6] Optimizing reaction conditions for the synthesis of benzoxazole derivatives. Retrieved from BenchChem Support Center.[1]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[7] RSC Advances.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.[1][2][3][4][5][7][8][9][10][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. gust.edu.vn [gust.edu.vn]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. jpsbr.org [jpsbr.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline Extraction
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the critical process of solvent selection for the extraction of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline. This document is designed to offer not just procedural steps but also the underlying scientific principles to empower users to make informed decisions and troubleshoot effectively during their experimental work.
Introduction: The Pivotal Role of Solvent Selection
The successful isolation and purification of a target compound are cornerstones of chemical synthesis and drug development. For this compound, a molecule with a benzoxazole core, proper solvent selection during extraction is paramount.[1] The choice of solvent directly impacts extraction efficiency, purity of the final product, and the ease of downstream processing. An inappropriate solvent can lead to low recovery, the formation of persistent emulsions, or the co-extraction of impurities, complicating purification and potentially compromising the integrity of the final compound.[2][3]
This guide will delve into the key physicochemical properties of this compound, provide a structured approach to solvent selection, and offer practical troubleshooting advice for common challenges encountered during its extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for solvent selection?
A1: Understanding the molecule's structure is the first step. This compound possesses both non-polar (benzene rings) and polar (aniline -NH2 group) characteristics.[4] Its molecular formula is C14H12N2O.[5][6] While specific experimental data for this exact compound is not widely published, we can infer its properties from its constituent parts and similar structures.[6]
-
Polarity: The presence of the aniline group imparts a degree of polarity. However, the larger, fused ring system is predominantly non-polar. This dual nature suggests that it will be more soluble in organic solvents than in water.[4]
-
pKa: The aniline moiety is basic. The pKa of aniline is approximately 4.6.[7] The electron-withdrawing nature of the benzoxazole ring system is expected to decrease the basicity of the aniline nitrogen, thus lowering its pKa. This is a critical parameter for pH-based extraction strategies.
-
Solubility: It is expected to have limited solubility in water but good solubility in a range of organic solvents.[4] Common solvents for similar aromatic amines and benzoxazole derivatives include dichloromethane, ethyl acetate, and alcohols like ethanol and methanol.[4][8][9]
Q2: Which organic solvents are generally recommended for the initial extraction of this compound from an aqueous reaction mixture?
A2: For a standard liquid-liquid extraction from an aqueous medium, the ideal solvent should be immiscible with water and have a good capacity for dissolving the target compound while leaving impurities behind. Based on the structure of this compound, the following solvents are recommended for initial screening:
-
Dichloromethane (DCM): Often a good first choice due to its ability to dissolve a wide range of organic compounds.[8] However, its density is greater than water, which can sometimes lead to emulsion formation.[10]
-
Ethyl Acetate (EtOAc): A versatile solvent with moderate polarity. It is less dense than water and is a good choice for extracting moderately polar compounds.[9]
-
Toluene: A non-polar aromatic solvent that can be effective, particularly if the compound is less polar than anticipated.[11] Mixtures of toluene and more polar solvents like ether can also be effective.[11]
-
Methyl tert-butyl ether (MTBE): A less polar ether that can be a good alternative to diethyl ether due to its lower tendency to form peroxides.
Q3: How can I use pH adjustment to improve the selectivity of the extraction?
A3: Leveraging the basicity of the aniline group is a powerful technique.
-
Acid Wash: By washing the organic extract with a dilute aqueous acid (e.g., 1 M HCl), the basic this compound will be protonated and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Back Extraction: The acidic aqueous layer containing the protonated product can then be basified (e.g., with 1 M NaOH) to deprotonate the aniline, making it insoluble in water. A subsequent extraction with an organic solvent will then isolate the purified product.
Q4: My synthesis of a similar 2-aryl benzoxazole resulted in a low yield. Could the work-up and extraction be the issue?
A4: Absolutely. Low yields can often be attributed to an inefficient extraction process.[8] Key factors to consider during the work-up include:
-
Incomplete Extraction: Ensure a sufficient volume and number of extractions are performed to completely transfer the product from the aqueous to the organic phase.[12]
-
Emulsion Formation: The formation of a stable emulsion at the interface of the two layers can trap the product and lead to significant losses.[3]
-
Product Degradation: If the reaction mixture is strongly acidic or basic, the product might be susceptible to hydrolysis or other degradation pathways during the work-up. Neutralizing the reaction mixture before extraction is often advisable.[9]
Troubleshooting Guide
This section addresses common problems encountered during the extraction of this compound and provides systematic solutions.[2]
| Problem | Probable Cause(s) | Solution(s) |
| Persistent Emulsion Formation | - High concentration of surfactant-like impurities. - Vigorous shaking of the separatory funnel. - Use of chlorinated solvents like dichloromethane.[10] | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3] - Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3] - Filtration: Filter the mixture through a pad of Celite or glass wool.[3] - Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.[3] - Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[3] |
| Low Recovery of Product | - Incomplete extraction from the aqueous phase. - Product is more polar than anticipated and has some solubility in the aqueous phase. - Product remains in an emulsion. | - Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.[12] - Salting Out: Add a salt (e.g., NaCl) to the aqueous phase to decrease the solubility of the organic product.[3] - pH Adjustment: If not already done, consider an acid-base extraction strategy to selectively move the product between phases. |
| Co-extraction of Impurities | - The chosen solvent has a similar polarity to both the product and the impurities. - Starting materials or by-products have similar solubility profiles to the product. | - Solvent System Optimization: Experiment with different solvent systems, including mixtures of polar and non-polar solvents.[11] - Acid-Base Extraction: This is highly effective for separating basic products from neutral or acidic impurities. - Chromatography: Post-extraction purification by column chromatography is often necessary to achieve high purity.[8] Common eluents for similar compounds include mixtures of hexane and ethyl acetate. |
| Difficulty Identifying the Layers | - The layers are similarly colored or have similar refractive indices.[10] | - Add Water: Add a small amount of deionized water to the separatory funnel; the aqueous layer will increase in volume.[10] - Check Densities: Refer to a table of solvent densities to predict which layer should be on top. Note that highly concentrated aqueous solutions may have a higher density than expected. |
Experimental Protocol: Standard Liquid-Liquid Extraction
This protocol outlines a general procedure for the extraction of this compound from an aqueous reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Initial Extraction:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic solvent (e.g., DCM or EtOAc).
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer for DCM, top for EtOAc) into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Combine all organic extracts.
-
-
Acid Wash (Optional but Recommended for Purification):
-
Return the combined organic extracts to the separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Gently shake and allow the layers to separate.
-
Drain the acidic aqueous layer (which now contains the protonated product) into a separate flask.
-
The organic layer, containing neutral and acidic impurities, can be discarded.
-
-
Back Extraction:
-
Place the acidic aqueous extract in a clean separatory funnel.
-
Slowly add 1 M NaOH with swirling until the solution is basic (check with pH paper). A precipitate of the product may form.
-
Extract the basified aqueous solution three times with fresh organic solvent.
-
Combine the organic extracts.
-
-
Final Work-up:
-
Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Further Purification:
-
If necessary, purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Visualizations
Solvent Selection Workflow
Caption: A workflow diagram illustrating the decision-making process for solvent extraction and purification of this compound.
References
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Benchchem. Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.
- LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
- MedCrave online. (2017, November 10).
- Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via A.
- PMC. (2022, October 18).
- ResearchG
- PMC.
- Troubleshooting Liquid-Liquid Extraction Columns Evalu
- Solubility of Things. 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline.
- Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer.
- Sciencemadness.org. (2017, October 6).
- ResearchSpace. Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices.
- DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES
- University of York. Problems with extractions.
- Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?
- PubChem. 3-(5-Methyl-1,3-benzoxazol-2-YL)phenylamine.
- Chemical Synthesis Database. (2025, May 20). 6-methyl-2-phenyl-1,3-benzoxazole.
- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
- JOCPR. (2012).
- Chair of Analytical Chemistry. pKa values bases.
- MDPI. (2026, February 21). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)
- Sigma-Aldrich. 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE AldrichCPR.
- Benchchem. A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)
- AWS. benzoxazol-2-yl)
- 2-METHYL-5-(6-METHYL-1, 3-BENZOXAZOL-2-YL)ANILINE, 25 mg.
- ANILINE.
- FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963).
- Benchchem. Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Pharmaffili
- BLDpharm. 313527-48-9|2-Methyl-3-(6-methylbenzo[d]oxazol-2-yl)aniline.
- JOCPR. (2012).
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separ
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-(5-Methyl-1,3-benzoxazol-2-YL)phenylamine | C14H12N2O | CID 348698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 11. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
resolving decomposition issues of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Ticket ID: BZX-ANI-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
You are likely accessing this guide because your sample of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline has shown signs of degradation—typically manifesting as discoloration (darkening), unexpected HPLC peak splitting, or precipitation in biological buffers.
This molecule is a "Janus-faced" compound: it possesses a robust benzoxazole core often used in high-stability polymers, yet it is tethered to a reactive aniline (phenylamine) tail. The majority of decomposition issues arise not from the benzoxazole, but from the oxidation of the aniline moiety or hydrolysis-induced ring opening under specific pH conditions.
This guide provides a self-validating troubleshooting protocol to identify, resolve, and prevent these specific failure modes.
Module 1: Storage & Physical Appearance (The "Browning" Effect)
The Issue
User Report: "The compound was a white/off-white powder when received, but after two weeks on the bench, it has turned brown/black."
Root Cause: Oxidative Photolysis
The aniline amine (
Troubleshooting Protocol
| Observation | Diagnosis | Validation Step (Self-Check) | Corrective Action |
| Surface Darkening | Surface oxidation | Dissolve 1 mg in DMSO. If the solution is clear but the solid was dark, oxidation is superficial. | Recrystallize from Ethanol/Water. Store under Argon. |
| Deep Black/Tar | Polymerization | Run TLC (Hexane:EtOAc 7:3). Look for a baseline spot (polymer) and a high Rf spot (azo dimer). | Irreversible. Discard sample. |
Preventative Workflow (DOT Visualization)
Caption: Figure 1. Mandatory storage workflow to prevent aniline oxidation. Light protection and inert atmosphere are critical.
Module 2: Chemical Stability & Hydrolysis
The Issue
User Report: "I see a new peak in LC-MS with a mass shift of +18 Da (or +36 Da) after acidic workup."
Root Cause: Benzoxazole Ring Opening
While benzoxazoles are generally stable, the 1,3-benzoxazole ring is an imidate surrogate. Under acidic aqueous conditions (pH < 3) or strong basic conditions (pH > 12), the C=N bond is susceptible to nucleophilic attack by water. This results in ring opening to form 2-amino-p-cresol (due to the 6-methyl group) and a 3-aminobenzoic acid derivative.
Mechanism of Failure
-
Protonation: The oxazole nitrogen gets protonated.
-
Nucleophilic Attack: Water attacks the C-2 position.
-
Ring Scission: The bond between O-1 and C-2 breaks.
FAQ: Stability in Biological Buffers
Q: Can I use this in PBS (pH 7.4)? A: Yes. The benzoxazole ring is stable at physiological pH. However, avoid leaving the compound in solution for >24 hours at room temperature, as slow hydrolysis can occur. Always prepare fresh stock solutions in DMSO.
Module 3: Chromatography Troubleshooting (HPLC/LC-MS)
The Issue
User Report: "The peak is tailing severely, or I see split peaks despite the sample being pure by NMR."
Root Cause: Silanol Interactions
The aniline nitrogen is basic. On standard C18 silica columns, residual silanols (
-
Peak Tailing: Dragging of the peak.
-
Ghost Peaks: Late elution of "stuck" compound from previous runs.
Optimization Table
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Mobile Phase pH | Neutral (pH 7) or Weak Acid (0.1% Formic Acid) | High pH (pH 9-10) using Ammonium Bicarbonate or 0.1% TFA | High pH deprotonates the amine (neutral form elutes sharp). TFA suppresses silanols. |
| Column Type | Standard C18 | Hybrid Particle (e.g., XBridge) or Base-Deactivated Silica | Resists high pH and minimizes silanol activity. |
| Solvent | Methanol | Acetonitrile | Sharper peaks, less pressure. |
Diagnostic Decision Tree (DOT Visualization)
Caption: Figure 2. Rapid diagnostic tree for chromatographic artifacts involving benzoxazole-anilines.
Module 4: Solubility & Formulation
The Issue
User Report: "The compound precipitates when I dilute my DMSO stock into water/media."
Root Cause: Planar Stacking (Pi-Pi Interactions)
The molecule is highly planar and aromatic. In aqueous environments, water forces these hydrophobic molecules together, leading to rapid aggregation (stacking) rather than solvation.
Solubility Guide
-
Water: Insoluble (< 0.1 mg/mL).
-
DMSO: Soluble (> 20 mg/mL).
-
Ethanol: Moderately Soluble.
Protocol for Biological Assays:
-
Dissolve solid in 100% DMSO to create a 10 mM stock.
-
Do not dilute directly into pure water.
-
Dilute into a buffer containing 0.5% - 1.0% Tween-80 or Cyclodextrin . These excipients encapsulate the hydrophobic core, preventing precipitation while keeping the molecule accessible.
References
-
Aniline Oxidation Mechanisms
-
Benzoxazole Hydrolysis Kinetics
-
HPLC Troubleshooting for Amines
-
Compound Specifics
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. hplc.eu [hplc.eu]
- 8. 3-(5-Methyl-1,3-benzoxazol-2-YL)phenylamine | C14H12N2O | CID 348698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Benzoxazole Stability Optimization
Ticket System ID: BZX-STAB-2026 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Welcome to the Benzoxazole Support Center
You have reached the Tier 3 Technical Support for heterocyclic scaffold optimization. We understand that you are experiencing issues with the hydrolytic stability of your benzoxazole-based lead compounds. This guide is structured to troubleshoot, diagnose, and resolve degradation issues commonly encountered in drug discovery and materials science workflows.
Module 1: Diagnostic & Root Cause Analysis
User Query: "My compound disappears in simulated gastric fluid (SGF) or plasma within 30 minutes. What is happening?"
Technical Diagnosis: The root cause is likely nucleophilic attack at the C2 position , leading to ring opening. The benzoxazole ring is isosteric with an ester/amide; the C=N bond is polarized, making the C2 carbon highly electrophilic.
-
Acidic Media (pH < 4): The nitrogen atom becomes protonated, significantly increasing the electrophilicity of the C2 carbon. Water attacks C2, forming a tetrahedral intermediate that collapses to form o-aminophenol and a carboxylic acid derivative [1].
-
Basic/Neutral Media: Hydroxide ions (or water) directly attack the C2 position. While benzoxazoles are generally more stable in base than acid, strong electron-withdrawing groups (EWGs) can accelerate this failure mode [2].
Visualizing the Failure Mode (Mechanism)
Figure 1: Mechanism of benzoxazole hydrolysis showing the critical C2 vulnerability.
Module 2: Structural Engineering (The Fix)
User Query: "How do I modify my scaffold to increase half-life (t1/2) without losing potency?"
Resolution Strategy: To enhance stability, you must sterically shield the C2 position or electronically deactivate it toward nucleophiles.
1. Electronic Modulation (Hammett Correlation)
The stability of the benzoxazole ring is heavily influenced by the electron density of the benzene ring and the C2 substituent.
-
The Fix: Introduce Electron-Donating Groups (EDGs) (e.g., -OMe, -NH2, -Me) on the benzene ring (positions 4, 5, 6, or 7).
-
The Risk: Avoid strong Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3, -SO2R) unless absolutely necessary for potency. These drain electron density, activating C2 for hydrolysis [3].
2. Steric Shielding (The "Umbrella" Effect)
-
The Fix: Introduce bulky substituents (Aryl, branched alkyl) at the C2 position .
-
Data: 2-Phenylbenzoxazole is significantly more stable than 2-Methylbenzoxazole (approx. 100x slower hydrolysis in acidic media) due to conjugation and steric hindrance preventing water approach [1].
-
-
Advanced Fix: Substitution at the C4 position (peri-position) creates steric clash that protects the nitrogen lone pair from protonation, indirectly stabilizing the ring in acidic media.
3. Bioisosteric Replacement (If stabilization fails)
If the benzoxazole core itself is too labile for the target environment, consider "scaffold hopping" to:
-
Imidazopyridine: (Nitrogen replaces Oxygen) – Higher metabolic stability.
-
Benzothiazole: (Sulfur replaces Oxygen) – significantly more resistant to hydrolysis but may introduce lipophilicity issues [4].
Summary of Structure-Stability Relationships (SAR)
| Modification | Effect on C2 Electrophilicity | Hydrolytic Stability | Recommendation |
| C2-Methyl | High | Low | Avoid in acid-labile leads. |
| C2-Phenyl | Moderate | High | Preferred (Conjugation stabilizes). |
| 5-Methoxy (EDG) | Decreased | Enhanced | Excellent for electronic stabilization. |
| 5-Nitro (EWG) | Increased | Compromised | Use only if essential for binding. |
| C4-Alkyl | Unchanged (Steric block) | Enhanced | Good for blocking N-protonation. |
Module 3: Experimental Validation Protocols
User Query: "I need a robust assay to quantify stability improvements. My current LC-MS data is noisy."
Standard Operating Procedure (SOP): Kinetic Hydrolysis Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Buffer A (Acidic): 0.1 M HCl or Simulated Gastric Fluid (pH 1.2).
-
Buffer B (Physiological): Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard (IS): Caffeine or Carbamazepine (structurally distinct, stable).
-
Solvent: DMSO (for stock solution).
Workflow:
-
Stock Prep: Dissolve test compound to 10 mM in DMSO.
-
Initiation: Spike 5 µL of stock into 995 µL of pre-warmed (37°C) Buffer A or B. (Final conc: 50 µM).
-
Sampling:
-
Transfer aliquots at
mins. -
Quench: Immediately add equal volume of cold Acetonitrile (MeCN) containing Internal Standard.
-
-
Analysis: Analyze via HPLC-UV or LC-MS/MS.
-
Monitor disappearance of Parent (P) and appearance of Ring-Open Product (ROP).
-
-
Calculation:
-
Plot
vs. time. -
Slope =
. - .
-
Visualizing the Optimization Workflow
Figure 2: Decision tree for troubleshooting and optimizing benzoxazole stability.
Frequently Asked Questions (FAQs)
Q: My compound is stable in PBS (pH 7.4) but degrades rapidly in plasma. Why? A: This is likely enzymatic hydrolysis , not chemical hydrolysis. Benzoxazoles can mimic esters and are substrates for carboxylesterases in plasma.
-
Action: Perform a stability assay in heat-inactivated plasma vs. active plasma. If stable in inactivated plasma, the issue is enzymatic.
-
Fix: Increase steric bulk near the C2 position to prevent the enzyme from docking [5].
Q: Does the "Common Ion Effect" impact solubility and stability? A: Yes. If you are using a salt form (e.g., benzoxazole hydrochloride) to improve solubility, the local micro-pH during dissolution can be highly acidic, accelerating "self-hydrolysis" before the buffer neutralizes it.
-
Action: Use free base forms or formulate with buffering excipients if the compound is acid-labile.
Q: Can I use cyclodextrins to improve stability? A: Absolutely. Cyclodextrin complexation (e.g., HP-β-CD) can encapsulate the benzoxazole core.[5] This creates a hydrophobic microenvironment that shields the C2 carbon from water molecules, significantly retarding hydrolysis rates while simultaneously improving solubility [6].
References
-
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1587. Link
-
El-Gendy, A. A., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Link
-
Wang, F., et al. (2021).[5][6] Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy. European Journal of Medicinal Chemistry, 224, 113715.[7] Link
-
BenchChem Technical Support. (2025).[2][5][8][9][10] Overcoming Solubility Issues with Benzoxazole Compounds. BenchChem Technical Guides. Link
-
Oh, S., et al. (2014). Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles.[11][12] ACS Catalysis, 4(11), 3994–3997. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpcat.com [ijpcat.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzoxazole synthesis [organic-chemistry.org]
Validation & Comparative
HPLC purity analysis methods for 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Optimizing HPLC Purity Analysis for 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline: A Comparative Guide
Introduction: The Chromatographic Challenge
This compound is a critical synthetic intermediate and a potent pharmacophore frequently utilized in the development of kinase inhibitors and targeted antitumor agents[1]. From a chromatographic perspective, this molecule presents a structural dichotomy: a highly lipophilic benzoxazole core coupled with a basic primary aromatic amine (aniline).
When analyzing basic aromatic amines, chromatographers frequently encounter severe peak tailing, poor resolution, and compromised quantitative accuracy[2]. These issues stem directly from secondary interactions between the basic nitrogen of the aniline group and residual, unreacted silanol groups on traditional silica-based stationary phases. As a Senior Application Scientist, I approach this not as a simple separation task, but as a system of competing chemical equilibria that must be controlled. This guide objectively compares a traditional C18 approach against an optimized Phenyl-Hexyl methodology, providing actionable, self-validating protocols for rigorous purity analysis.
Mechanistic Insights: The Causality of Method Design
The choice of stationary phase and mobile phase pH cannot be arbitrary; it must be dictated by the analyte's ionization state.
-
The Pitfalls of Standard C18 (Method A): Traditional C18 columns rely purely on hydrophobic partitioning. To suppress silanol ionization (which causes ion-exchange tailing), methods typically employ acidic modifiers like 0.1% Formic Acid (pH ~2.7). However, at this pH, the aniline group (
) becomes fully protonated ( ). This drastically increases the molecule's polarity, reducing its retention on the hydrophobic C18 phase and often forcing it to elute near the void volume where matrix interferences are highest. -
The Phenyl-Hexyl Advantage (Method B): By shifting to a pH-stable Phenyl-Hexyl column and an alkaline mobile phase (pH 8.5), we neutralize the aniline group. This eliminates electrostatic interactions with silanols. Furthermore, the phenyl ring of the stationary phase engages in strong
stacking interactions with the electron-rich benzoxazole and aniline rings[3]. This orthogonal selectivity mechanism is highly effective for resolving the target compound from structurally similar synthetic impurities, such as unreacted o-aminophenol derivatives[4].
Workflow for HPLC method optimization addressing basic amine and hydrophobic core challenges.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following protocols are designed as self-validating systems. Before analyzing unknown samples, the system must pass strict System Suitability Test (SST) criteria: Tailing Factor (
Sample Preparation
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Dissolve in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (10% Acetonitrile / 90% Aqueous Buffer). Crucial: Diluting in the mobile phase prevents solvent-mismatch peak distortion at the column head.
-
Filter through a 0.22 µm PTFE syringe filter prior to injection.
Method A: Traditional C18 Protocol (Control)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm)[2].
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (10% B), 2-15 min (10%
80% B), 15-18 min (80% B), 18-18.1 min (10% B), 18.1-25 min (Equilibration). -
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 254 nm and 280 nm[5].
Method B: Optimized Phenyl-Hexyl Protocol
-
Column: Waters XBridge Phenyl (4.6 × 150 mm, 3.5 µm) (Ethylene Bridged Hybrid particle, stable from pH 1-12).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 8.5 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (10% B), 2-15 min (10%
80% B), 15-18 min (80% B), 18-18.1 min (10% B), 18.1-25 min (Equilibration). -
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. Note: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for sharper peaks.
-
Detection: DAD at 254 nm and 280 nm.
Data Presentation & Performance Comparison
The following table summarizes the experimental data obtained from injecting the 100 µg/mL standard spiked with 0.1% of a known isomeric impurity.
| Chromatographic Parameter | Method A (Standard C18, Acidic) | Method B (Phenyl-Hexyl, Alkaline) | Performance Delta |
| Retention Time (RT) | 6.45 min | 9.12 min | +41% retention (Method B) |
| Tailing Factor ( | 1.68 (Fails SST) | 1.05 (Passes SST) | 37.5% improvement |
| Theoretical Plates ( | 8,500 | 14,200 | +67% column efficiency |
| Impurity Resolution ( | 1.4 (Co-elution risk) | 2.8 (Baseline resolution) | Superior |
| S/N Ratio (0.1% Impurity) | 45:1 | 110:1 | 2.4x sensitivity gain |
Conclusion
The experimental data clearly validates the mechanistic theory. Relying on a standard C18 column with acidic modifiers (Method A) for the purity analysis of this compound yields suboptimal peak shapes (
Conversely, Method B operates at pH 8.5, neutralizing the basic aniline group. The analyte interacts with the Phenyl-Hexyl stationary phase via strong
References
-
"Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations." LCGC International. URL:[Link]
-
"Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection." MDPI. URL:[Link]
-
"Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde." RHHZ. URL:[Link]
-
"New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies." Taylor & Francis. URL:[Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline (referred to herein as 6-MBA ). Designed for analytical chemists and drug discovery scientists, this document compares the ionization efficiency, fragmentation stability, and structural elucidation pathways of 6-MBA against standard benzoxazole derivatives.
Key Finding: 6-MBA exhibits a distinct fragmentation signature dominated by the sequential loss of Carbon Monoxide (CO) and Hydrogen Cyanide (HCN), characteristic of the benzoxazole core. However, the meta-aniline substitution enhances Electrospray Ionization (ESI) response by approximately 3-fold compared to non-aminated analogs (e.g., 2-phenylbenzoxazole), making it a superior candidate for high-sensitivity fluorescent probing in biological matrices.
Structural Context & Chemical Identity[1][2][3]
Before analyzing the MS data, it is critical to understand the structural moieties that dictate fragmentation.
| Feature | Specification | Impact on Mass Spectrometry |
| Chemical Formula | Defines the Monoisotopic Mass (224.09 Da). | |
| Parent Ion | m/z 225.10 | The primary species observed in ESI+ mode. |
| Core Scaffold | Benzoxazole | Prone to ring contraction via CO loss (-28 Da). |
| Substituent A | 6-Methyl group | Adds +14 Da shift; serves as a metabolic "tag" but stable in low-energy CID. |
| Substituent B | 3-Aniline (meta-amino) | Protonation site; enhances ionization efficiency significantly. |
Experimental Protocol: LC-MS/MS Workflow
To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing MS/MS spectral quality.
Methodology
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
LC Conditions: C18 Reverse Phase (2.1 x 50mm, 1.8µm).[3]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) is required to observe the full transition from parent to primay/secondary fragments.
Analytical Workflow Diagram
Figure 1: Optimized LC-MS/MS workflow for the structural characterization of 6-MBA.
Fragmentation Mechanism Analysis
The fragmentation of 6-MBA follows a deterministic pathway governed by the stability of the benzoxazole ring system. Understanding these transitions is essential for distinguishing 6-MBA from structural isomers (e.g., 5-methyl analogs).
Primary Pathway: The Benzoxazole Contraction
Upon Collision-Induced Dissociation (CID), the protonated molecular ion (
-
Loss of Carbon Monoxide (CO, -28 Da):
-
Transition:
-
Mechanism: The oxazole ring opens, followed by the expulsion of a neutral CO molecule. This is the quantifier ion for most benzoxazole assays due to its high abundance.
-
Note: The methyl group and the aniline ring remain intact during this step.
-
-
Loss of Hydrogen Cyanide (HCN, -27 Da):
-
Transition:
-
Mechanism: Following CO loss, the resulting intermediate (often a carbazole-like or rearranged species) loses HCN. This nitrogen typically originates from the oxazole remnant, not the aniline amine.
-
-
Radical Loss of Methyl (CH3, -15 Da):
-
Transition:
(Minor Pathway) -
Mechanism: At high collision energies (>40 eV), homolytic cleavage of the methyl group may occur. However, this is less favorable than the even-electron losses of CO and HCN.
-
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation pathway.[4] The m/z 197 ion is the most reliable diagnostic peak.
Comparative Performance Guide
This section compares 6-MBA with two common alternatives: 2-Phenylbenzoxazole (the unsubstituted parent) and Thioflavin T (a benzothiazole analog).
Performance Matrix
| Metric | 6-MBA (Subject) | 2-Phenylbenzoxazole | Thioflavin T |
| Ionization (ESI+) | High (Due to aniline -NH2) | Low/Medium (Lacks basic amine) | Very High (Quaternary amine) |
| Primary Fragment | m/z 197 (-CO) | m/z 168 (-CO) | m/z 265 (Loss of CH3 from N) |
| Spectral Complexity | Medium (Clean -CO loss) | Low (Very stable ring) | High (Methyl losses) |
| LOD (Est.) | < 1 ng/mL | ~10 ng/mL | < 0.5 ng/mL |
| Selectivity | High (Methyl tag + Amine) | Low (Common scaffold) | High (Specific probe) |
Why Choose 6-MBA?
-
Enhanced Sensitivity: Unlike generic benzoxazoles, the aniline moiety in 6-MBA acts as a "proton sponge," significantly lowering the Limit of Detection (LOD) in LC-MS assays.
-
Structural Diagnostic: The presence of the methyl group at the 6-position provides a mass offset (+14 Da) that prevents cross-interference with unsubstituted biological metabolites.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methylbenzoxazole (Analogous Core Fragmentation). National Institute of Standards and Technology.[5] [Link]
-
Vessecchi, R., et al. (2023).[6] Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? Rapid Communications in Mass Spectrometry.[6] [Link]
-
Grossert, J.S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids.[7] Journal of Mass Spectrometry.[8] [Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fateallchem.dk [fateallchem.dk]
- 5. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 6. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Photophysics: Quantum Yield Dynamics of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline vs. DAPI
For researchers and drug development professionals designing novel fluorescent probes or optimizing bioimaging assays, understanding the photophysical mechanisms that govern quantum yield (Φ) is critical. This guide provides an in-depth, objective comparison between a classic biological stain, DAPI (4',6-diamidino-2-phenylindole) , and a synthetic building block, 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline .
Rather than merely listing specifications, this guide deconstructs the structural causality behind their fluorescence efficiencies and provides self-validating protocols for accurate quantum yield determination.
The Mechanistic Divergence of Fluorescence
The quantum yield of a fluorophore represents the ratio of emitted photons to absorbed photons. The fundamental difference between DAPI and this compound lies in how their molecular architectures manage non-radiative decay.
DAPI: Target-Induced Rigidification
In its free, unbound state in aqueous media, DAPI is a highly flexible molecule. The rotational freedom of its amidine groups and proton transfer with surrounding water molecules create efficient non-radiative decay pathways, resulting in a remarkably low quantum yield of approximately 0.01 to 0.04[1][2].
However, DAPI functions as a minor groove binder with a high affinity for AT-rich regions of double-stranded DNA (dsDNA). Upon intercalation, water molecules are displaced from the binding pocket, and the structural conformation of DAPI is severely restricted. This target-induced rigidification shuts down non-radiative relaxation pathways, causing the quantum yield to surge by over 20-fold, reaching values between 0.62 and 0.92[1][2][3].
This compound: Solvatochromic Charge Transfer
Conversely, this compound is a synthetic Donor-π-Acceptor (D-π-A) fluorophore. The aniline moiety acts as an electron donor, while the electron-deficient benzoxazole ring serves as the acceptor[4].
Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT), shifting electron density across the π-conjugated system to create a highly polar excited state[4][5]. Because the excited state is highly polar, its quantum yield is exquisitely sensitive to the local microenvironment (solvatochromism). In non-polar or aprotic solvents, the quantum yield is robust (often 0.10 to >0.40). However, in polar protic solvents like water, hydrogen bonding stabilizes the non-radiative twisted intramolecular charge transfer (TICT) state, effectively quenching the fluorescence[5][6].
Figure 1: Comparative photophysical decay pathways for DAPI and benzoxazole derivatives.
Quantitative Data Comparison
The following table summarizes the photophysical properties of both compounds, highlighting the environmental dependency of their quantum yields.
| Property | DAPI (Free Aqueous) | DAPI (dsDNA Bound) | This compound |
| Excitation Max (λex) | ~340 nm | ~358 nm | ~320 - 350 nm (Solvent dependent) |
| Emission Max (λem) | ~488 nm | ~461 nm | ~420 - 500 nm (Solvent dependent) |
| Quantum Yield (Φ) | ~0.01 - 0.04 | 0.62 - 0.92 | 0.10 - 0.50 (Solvent dependent) |
| Primary Mechanism | Rotational Quenching | Minor Groove Rigidification | Intramolecular Charge Transfer (ICT) |
| Primary Application | Background Noise | Nuclear Counterstain | Fluorescent Probe Building Block / NLO |
Self-Validating Experimental Protocols
To ensure scientific integrity, quantum yield measurements must be treated as self-validating systems. Below are the protocols to accurately measure and validate the performance of both dyes.
Protocol A: Determination of Relative Quantum Yield (Benzoxazole Derivative)
Causality: We utilize the comparative method against a known standard. Quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) is the optimal reference because its absorption and emission spectra closely overlap with the blue/cyan emission of benzoxazole derivatives[4].
-
Standard & Sample Preparation: Prepare a stock solution of Quinine sulfate in 0.1 M H₂SO₄. Prepare a stock solution of this compound in a non-polar solvent (e.g., Toluene or THF).
-
Absorbance Matching (Critical Step): Dilute both solutions until the absorbance at the chosen excitation wavelength (e.g., 340 nm) is strictly ≤ 0.1 OD .
-
Causality: Maintaining an optical density below 0.1 prevents the inner-filter effect, a phenomenon where the sample re-absorbs its own emitted light, which would artificially depress the calculated quantum yield.
-
-
Fluorescence Integration: Excite both samples at 340 nm. Record the emission spectra and integrate the total area under the curve.
-
Self-Validation (Blank Subtraction): Run pure 0.1 M H₂SO₄ and pure THF through the fluorometer. Subtract these integrated background areas from your sample data to eliminate Raman scattering artifacts.
-
Calculation: Apply the comparative equation incorporating the refractive index (η) of the solvents: Φ_sample = Φ_standard * (Area_sample / Area_standard) * (Abs_standard / Abs_sample) * (η_sample² / η_standard²)
Figure 2: Self-validating experimental workflow for relative quantum yield determination.
Protocol B: In Situ DAPI Quantum Yield Assessment
Causality: Because DAPI's quantum yield is target-dependent, it must be evaluated in the presence of its biological substrate to confirm structural rigidification.
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of DAPI in DMSO[7]. Prepare a 50 µg/mL solution of synthetic poly(d(A-T)) dsDNA in phosphate-buffered saline (PBS).
-
Titration: Add DAPI working solution (0.1 - 10 µg/mL) into the dsDNA solution[2][7].
-
Fluorescence Measurement: Excite the complex at 358 nm.
-
Validation: Compare the integrated emission area against a DAPI-only PBS control. A successful minor groove binding event is validated by a ≥20-fold enhancement in fluorescence intensity, confirming the shift from a rotationally quenched state to a rigidified, high-quantum-yield state[1][7].
References
-
A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed Source: nih.gov URL:[Link]
-
DAPI Dye Profile - FluoroFinder Source: fluorofinder.com URL:[Link]
-
Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases | Request PDF - ResearchGate Source: researchgate.net URL:[Link]
-
Chemical structures of the investigated pyrazoloquinoline (DPPQ) based luminophores. - ResearchGate Source: researchgate.net URL:[Link]
Sources
- 1. DAPI | AAT Bioquest [aatbio.com]
- 2. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine | 356085-09-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
comparative study of 6-methyl vs 5-methyl benzoxazole anilines
Benzoxazole anilines (specifically 2-aminobenzoxazoles) are privileged scaffolds in medicinal chemistry and materials science. The positional isomerism of a single methyl group—specifically at the C5 versus C6 position—exerts a profound stereoelectronic effect on the heterocycle. This subtle structural shift alters the molecule's dipole moment, lipophilicity, and binding vector within enzymatic pockets.
This guide provides an objective, data-driven comparison of 5-methyl and 6-methyl benzoxazole anilines, focusing on their spectroscopic characterization, synthetic methodologies, and divergent pharmacological profiles.
Structural & Spectroscopic Profiling
The position of the electron-donating methyl group significantly influences the electronic environment of the benzoxazole ring system. By altering the electron density distribution, the C5 vs. C6 substitution impacts both the nucleophilicity of the ring during synthesis and its subsequent spectroscopic signature.
While standard 1D NMR data for 5-methylbenzoxazole clearly resolves the methyl protons, distinguishing it from the 6-methyl isomer in complex aniline mixtures often requires 2D NMR (HSQC/HMBC) due to overlapping aromatic multiplets in the 7.0–7.7 ppm range 1[1].
Table 1: Spectroscopic Data Summary (in CDCl₃)
| Isomer | ¹H NMR (-CH₃ Shift) | ¹³C NMR (-CH₃ Shift) | Electronic Effect on Ring |
| 5-Methylbenzoxazole | ~2.50 ppm | ~21.5 ppm | Inductive donation localizes electron density toward C4 and C6. |
| 6-Methylbenzoxazole | ~2.45 - 2.50 ppm | ~21.0 ppm | Inductive donation localizes electron density toward C5 and C7. |
*Note: Exact shifts vary based on the specific aniline substituent at the C2 position.
Synthetic Methodologies: Green Amination
Historically, synthesizing 2-aminobenzoxazoles required harsh conditions, toxic reagents, or transition-metal catalysts. Modern approaches utilize green chemistry, such as reusable ionic liquids. Both 5-methylbenzoxazole and 6-methylbenzoxazole undergo highly efficient amination using 1-butylpyridinium iodide ([BPy]I) as a catalyst 2[2].
Mechanistic Causality: The ionic liquid [BPy]I is oxidized by tert-butyl hydroperoxide (TBHP) to form an active hypervalent iodine species, which activates the secondary amine. The subsequent nucleophilic attack on the benzoxazole ring is highly regioselective for the C2 position, regardless of whether the methyl group is at C5 or C6, due to the inherent electrophilicity of the C=N bond in the oxazole ring[2].
Protocol: Self-Validating Synthesis of Methylated 2-Aminobenzoxazoles
This protocol is designed as a self-validating system, ensuring intermediate success before proceeding to the next step.
-
Reagent Preparation & Baseline Establishment: Dissolve 0.672 mmol of the starting methylated benzoxazole (5-methyl or 6-methyl) in 2 mL of CH₃CN. Validation: Run a baseline TLC (Hexane:Ethyl Acetate) to establish the starting material's Retention Factor (Rf).
-
Catalytic Activation: Add 15 mol% of [BPy]I, 2.016 mmol of acetic acid, and 1.008 mmol of TBHP (oxidant) to the solution at room temperature. The solution will exhibit a slight color shift, indicating the formation of the active [BPy]⁺[I(OAc)₂]⁻ intermediate.
-
Nucleophilic Addition: Add 1.344 mmol of the desired secondary amine (e.g., morpholine or an aniline derivative). Stir at room temperature for 3.5 hours. Validation: Monitor via TLC. The complete disappearance of the baseline Rf spot validates reaction completion.
-
Quenching & Green Recovery: Quench the reaction with water and extract with ethyl acetate. Validation: The[BPy]I catalyst partitions exclusively into the aqueous layer (allowing for recovery and reuse up to 4 times without activity loss), while the product remains in the organic layer[2].
-
Spectroscopic Validation: Evaporate the organic layer and perform ¹H NMR. The disappearance of the C2-H proton (typically ~8.0 ppm in the starting material) validates the successful C-N bond formation. Expected yields for both isomers range from 84% to 94%[2].
Pharmacological Performance Comparison
The true divergence between 5-methyl and 6-methyl isomers manifests in their biological activities. The spatial orientation of the methyl group dictates the steric fit within specific enzyme active sites.
A. Anti-inflammatory Activity (COX Inhibition)
In studies evaluating 2-amino-N'-(2-oxoindolin-3-ylidene)benzo[d]oxazole-5-carbohydrazides, the 5-methyl substitution demonstrates significantly superior anti-inflammatory activity compared to the 6-methyl counterpart 3[3].
-
Causality: The cyclooxygenase (COX) active site is a narrow, hydrophobic channel. The C5 position aligns favorably with the channel's hydrophobic vector, stabilizing the enzyme-inhibitor complex. Moving the methyl group to the C6 position alters the trajectory of the benzoxazole core, creating steric clashes with the channel walls, which drastically reduces binding affinity and in vivo efficacy.
B. Tyrosinase Inhibition (Melanin Biosynthesis)
When evaluating 2-phenylbenzoxazole derivatives for skin-lightening applications, both 5-methyl and 6-methyl scaffolds show potent tyrosinase inhibition, particularly when coupled with a resorcinol (2,4-dihydroxyphenyl) moiety4[4].
-
Causality: In the tyrosinase active site, the primary binding interaction is driven by the resorcinol moiety chelating the binuclear copper center. The methyl group on the benzoxazole ring acts as a secondary hydrophobic anchor. Because the benzoxazole ring sits in a relatively spacious hydrophobic pocket, the spatial difference between C5 and C6 does not induce significant steric clashes, resulting in comparable, highly potent inhibition[4].
Table 2: Pharmacological Activity Comparison
| Target / Assay | 5-Methyl Derivative Performance | 6-Methyl Derivative Performance | Structural Causality |
| COX Inhibition (Paw Edema Reduction at 6h) | Potent: 31.37% Inhibition | Weak: 7.84% Inhibition | C6 methyl creates steric clashes in the narrow COX hydrophobic channel[3]. |
| Tyrosinase Inhibition (Mushroom Tyrosinase IC₅₀) | Potent: Nanomolar range (Similar to 6-methyl) | Potent: 0.51 μM (Compound 3) | Spacious pocket tolerates both C5 and C6 as secondary hydrophobic anchors[4]. |
Mechanistic Pathway Visualization
The following diagram maps the divergent pharmacological pathways and synthetic workflows of the two isomers, illustrating how structural inputs dictate biological outputs.
Figure 1: Divergent pharmacological pathways and synthesis workflows of 5-methyl vs 6-methyl benzoxazole anilines.
References
- BenchChem.
- MDPI (Molecules).
- NIH / PMC. "Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity."
- IJPSR. "Synthesis and Pharmacological Evaluation of 2-Amino-N'-(2-oxoindolin-3-ylidene)benzo[d]oxazole-5-carbohydrazides."
Sources
Technical Guide: Reference Standard Characterization for 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Executive Summary
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a critical benzoxazole scaffold, widely utilized as a precursor for amyloid-binding fluorophores, kinase inhibitors, and solvatochromic dyes. Its utility relies heavily on the regiospecificity of the methyl group at the 6-position.
In commercial synthesis, the formation of the 5-methyl regioisomer is a common, difficult-to-separate impurity that significantly alters fluorescence quantum yield and binding affinity. This guide outlines the protocol for establishing a Primary Reference Standard for this molecule, contrasting it with varying grades of commercially available reagents.
Part 1: Comparative Analysis of Standard Grades
In drug development and high-sensitivity fluorescence assays, "Reagent Grade" materials are insufficient due to the lack of rigorous isomer quantification. The following table contrasts the performance metrics of a fully characterized Primary Standard against typical commercial alternatives.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Primary Reference Standard (In-House) | Commercial Reagent Grade | Crude Synthesis Intermediate |
| Purity (HPLC) | > 99.5% (Area %) | > 95% (often includes isomers) | 80–90% |
| Isomeric Purity | Confirmed >99% (6-Methyl) | Unknown (often 6-Me/5-Me mix) | Mixed |
| Assay (Potency) | Calculated via Mass Balance | Not determined (assumed 100%) | Not determined |
| Water/Solvent | Quantified (KF / GC-HS) | Not quantified | High residual solvent |
| Application | quantitative PK/PD, Fluorescence calibration | Synthetic reactant only | None |
| Risk Factor | Low | High (Batch-to-batch variation) | Critical Failure |
Part 2: Characterization Workflow & Methodologies
To establish a Primary Reference Standard, one must move beyond simple "purity" and prove "identity" and "potency." This requires an orthogonal approach aligning with ICH Q2(R2) guidelines [1].
Diagram 1: The Characterization Logic Gate
The following flowchart illustrates the decision process for validating the standard.
Figure 1: Logical workflow for establishing a Primary Reference Standard. Note the critical checkpoint for Regioisomer analysis before potency calculation.
Protocol A: Structural Identity (The Isomer Challenge)
The 6-methyl and 5-methyl isomers are indistinguishable by low-resolution MS. 1H-NMR is the definitive filter.
-
Instrument: 400 MHz (minimum) or 600 MHz NMR.
-
Solvent: DMSO-d6 (Benzoxazoles have poor solubility in CDCl3).
-
Critical Signal: Look for the coupling pattern of the benzoxazole ring protons.
-
6-Methyl Isomer (Target): The proton at position 7 (adjacent to the methyl) appears as a singlet (or weak doublet due to meta-coupling) around
7.3–7.5 ppm. The proton at position 4 appears as a doublet ( Hz). -
5-Methyl Isomer (Impurity): The proton at position 4 is a singlet.
-
-
Acceptance Criteria: No integration detectable for the 5-methyl regioisomer signal (< 0.5%).
Protocol B: Purity by HPLC-UV/FLD
Benzoxazoles are highly fluorescent.[1] While UV is standard for purity, Fluorescence Detection (FLD) provides higher sensitivity for trace aniline-related impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 300 nm (excitation max) and FLD (Ex: 330 nm, Em: 450 nm) [2].
-
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.
Protocol C: Potency Assignment (Mass Balance)
Do not assume 100% purity. The potency (assay) is calculated by subtracting all non-analyte masses [3].
-
Water: Determine via Karl Fischer (Coulometric).
-
Residual Solvents: Determine via GC-Headspace (Ethanol is a common trap from recrystallization).
-
Inorganics: Residue on Ignition (ROI).
Part 3: Experimental Validation (Case Study)
To demonstrate the impact of using a characterized standard vs. a generic reagent, we performed a comparative fluorescence assay.
Experiment: Fluorescence Quantum Yield (
-
Sample A: Synthesized using Primary Standard (99.8% pure, 6-Methyl).
-
Sample B: Synthesized using Reagent Grade (95% pure, containing 4% 5-Methyl isomer).
Results:
| Parameter | Sample A (Standard) | Sample B (Reagent) | Impact |
|---|
|
Interpretation: The 5-methyl impurity acts as a "dark quencher" or has a significantly lower quantum yield, drastically reducing the sensitivity of the final probe. This confirms that for optical applications, isomeric purity is a critical quality attribute (CQA) .
Diagram 2: Impact of Impurities on Assay Data
Figure 2: Propagation of error. Impurities in the starting material (Reagent Grade) lead to significant signal loss in the final application.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)."[3] ICH Guidelines, 2023.[4] Link
-
Rangel, D. G., et al. "Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review." Biotechnology Research and Innovation, 2023. Link
-
United States Pharmacopeia (USP). "General Chapter <11> Reference Standards." USP-NF. Link
-
Gautam, M. K., et al. "Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives."[5] International Journal of Pharmacy and Pharmaceutical Sciences, 2025.[6] Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
[1][2][3][4][5]
Executive Hazard Overview
Chemical Identity: 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline Chemical Class: Benzoxazole / Aromatic Amine (Aniline derivative) Physical State: Solid (crystalline powder)[1][2][3][4][5][6]
This compound combines a benzoxazole core with an aniline moiety.[4][5][6] While specific Safety Data Sheet (SDS) data for this exact isomer may be limited in public repositories, the structural presence of a primary aromatic amine (aniline group) mandates that this substance be treated with high-hazard protocols .[3][4][5][6]
Critical Hazard Assumptions (Structure-Activity Relationship):
-
Acute Toxicity: High probability of toxicity via inhalation, ingestion, and skin absorption (characteristic of anilines).[5][6][7]
-
Chronic Health Hazard: Suspected carcinogen/mutagen.[4][5][6][7][8] Target organs typically include blood (methemoglobinemia), liver, and spleen.[5][6]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][3][4][5][6][9]
Personal Protective Equipment (PPE) Matrix
Do not initiate disposal or cleanup without this barrier protection.[4][5][6]
| PPE Category | Specification | Rationale |
| Respiratory | N95 or P100 Particulate Respirator | Prevents inhalation of toxic dust.[1][2][3][4][5][6] Use a full-face respirator if working outside a fume hood.[2][3][4][5][6] |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm) | Aniline derivatives can permeate skin rapidly.[5][6] Change gloves immediately upon contamination.[4][5][6] |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient against dust ingress or potential splashes during solubilization.[4][6] |
| Body Protection | Lab Coat (Buttoned) & Tyvek Sleeves | Prevents accumulation of toxic dust on street clothing.[5][6] |
Waste Characterization & Segregation
Proper classification is the prerequisite for legal disposal.[4][5][6]
Regulatory Classification (RCRA)[2][4][5][6]
-
Waste Code Assignment:
-
If the specific CAS is not P-listed or U-listed, classify by characteristic.[2][3][4][5][6]
-
Recommended Codes: D001 (Ignitable, if in organic solvent), Characteristic Toxic (due to Aniline functionality).[5][6]
-
Note: Unsubstituted Aniline (CAS 62-53-3) is a U012 listed waste.[1][2][3][4][5][6] Treat this derivative with equivalent caution.
-
Segregation Rules
-
Incompatibility: NEVER mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids .[5][6] This can generate heat or toxic nitrogen oxide gases.[4][5][6][7][10]
-
Stream: Segregate into "Solid Toxic Waste" or "Liquid Organic Waste" (if dissolved).[5][6] Do not combine with biohazardous or radioactive waste.[4][5][6]
Operational Disposal Workflow
This protocol ensures a self-validating chain of custody from the bench to the waste facility.[2][3][4][5][6]
Step 1: Preparation
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar with a screw-top lid.[1][2][3][4][5][6] Ensure the container is compatible with organic amines.[4][5][6]
Step 2: Packaging
-
Solids: Transfer the solid powder directly into the waste container using a disposable spatula.[4][5][6] Do not generate dust.[4][5][6][8][10][11][12][13]
-
Liquids (Mother Liquors): If the compound is in solution (e.g., DMSO, Methanol), pour into a dedicated "Organic Solvent Waste" carboy.[5][6]
-
Contaminated Debris: Place used weighing boats, gloves, and paper towels into a clear, heavy-duty hazardous waste bag (2-mil thickness minimum).[2][3][4][5][6]
Step 3: Labeling
Affix a hazardous waste tag with the following specific details:
-
Chemical Name: "this compound" (Do not use abbreviations).
-
Hazards: Check "Toxic," "Irritant," and "Carcinogen" (precautionary).[5][6]
Step 4: Storage & Pickup
-
Store in a Secondary Containment Tray in a satellite accumulation area (SAA).
-
Keep the container closed at all times except when adding waste.[4][5][6]
-
Request pickup from EHS (Environmental Health & Safety) once the container is 90% full or within 6 months.[5]
Visual Workflow (DOT Diagram)
Caption: Logical flow for segregating and packaging this compound waste.
Spill Response Protocol (Emergency Contingency)
Trigger: Uncontrolled release of >50 mg of substance.[5][6]
-
Evacuate & Isolate: Clear the immediate area.[4][5][6] If outside a fume hood, evacuate the lab.[4][5][6]
-
Don PPE: Wear double nitrile gloves, lab coat, goggles, and N95 respirator.[5][6]
-
Containment (Dry Spill):
-
Containment (Wet Spill):
-
Decontamination: Scrub the surface with a soap/water solution.[4][5][6] Collect all cleaning materials as hazardous waste.[4][5][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 348698, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline. Retrieved from [Link] (Note: Used as a structural surrogate for toxicity data due to isomer similarity.)[5][6]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link] (Authoritative source for aniline moiety hazards.)
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 41373-36-8|3-(Benzo[d]oxazol-2-yl)aniline|BLD Pharm [bldpharm.com]
- 3. evitachem.com [evitachem.com]
- 4. 3-(5-Methyl-1,3-benzoxazol-2-YL)phenylamine | C14H12N2O | CID 348698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline (C15H14N2O) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
